molecular formula C11H15ClN2O3S B5822140 4-Chloro-3-(diethylsulfamoyl)benzamide

4-Chloro-3-(diethylsulfamoyl)benzamide

Número de catálogo: B5822140
Peso molecular: 290.77 g/mol
Clave InChI: KNDHXSUVJUXRIN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Chloro-3-(diethylsulfamoyl)benzamide is a chemical compound of significant interest in immunological and neurological research. It belongs to a class of sulfonamide analogues that function as potent and selective inhibitors of the NLRP3 inflammasome . The NLRP3 inflammasome is an intracellular multiprotein complex that plays a critical role in the innate immune system by regulating the activation of caspase-1 and the maturation of pro-inflammatory cytokines IL-1β and IL-18 . Dysregulation of this pathway is implicated in the pathogenesis of a wide range of diseases, making it a promising therapeutic target . Research-grade 4-Chloro-3-(diethylsulfamoyl)benzamide enables scientists to probe the mechanisms of NLRP3-driven inflammation. Preclinical studies on related compounds within this chemical scaffold have demonstrated functional activity in mouse models of complex human diseases. These models include Alzheimer's disease, where inhibition led to modifications in pathologies such as beta-amyloid deposit and synaptic degeneration, and acute myocardial infarction (AMI), where it showed protective effects by reducing inflammatory responses to heart tissue injury . The core structure of this benzamide compound serves as a key scaffold for further medicinal chemistry exploration and drug discovery efforts . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory environment.

Propiedades

IUPAC Name

4-chloro-3-(diethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-3-14(4-2)18(16,17)10-7-8(11(13)15)5-6-9(10)12/h5-7H,3-4H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDHXSUVJUXRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis route for 4-Chloro-3-(diethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Synthesis of 4-Chloro-3-(diethylsulfamoyl)benzamide

Introduction

4-Chloro-3-(diethylsulfamoyl)benzamide is a substituted aromatic compound featuring a benzamide core, a chloro substituent, and a diethylsulfamoyl group. This molecule and its structural analogs are of significant interest to researchers in medicinal chemistry and drug development. The presence of the sulfonamide moiety, a well-known pharmacophore, makes it a valuable scaffold for designing novel therapeutic agents. This guide provides a comprehensive, technically-grounded overview of a reliable synthetic route for this compound, intended for an audience of researchers, chemists, and drug development professionals. The narrative emphasizes the causality behind procedural choices, ensuring that the described protocols are robust and reproducible.

The synthesis is logically approached as a three-part sequence starting from the commercially available 4-chlorobenzoic acid. Each stage is detailed with mechanistic insights, step-by-step experimental protocols, and visual aids to ensure clarity and successful execution.

Overall Synthetic Pathway

The transformation from 4-chlorobenzoic acid to the target compound, 4-Chloro-3-(diethylsulfamoyl)benzamide, is efficiently achieved through three principal chemical operations: electrophilic aromatic substitution to install the sulfonyl chloride group, nucleophilic substitution to form the sulfonamide, and a final conversion of the carboxylic acid to a primary amide.

Overall_Synthesis Overall Synthesis Scheme Start 4-Chlorobenzoic Acid Intermediate1 4-Chloro-3-(chlorosulfonyl)benzoic Acid Start->Intermediate1 Chlorosulfonic Acid (ClSO₃H) Intermediate2 4-Chloro-3-(diethylsulfamoyl)benzoic Acid Intermediate1->Intermediate2 Diethylamine ((C₂H₅)₂NH) FinalProduct 4-Chloro-3-(diethylsulfamoyl)benzamide Intermediate2->FinalProduct 1. Thionyl Chloride (SOCl₂) 2. Ammonia (NH₃)

Caption: A three-step synthesis route to 4-Chloro-3-(diethylsulfamoyl)benzamide.

Part 1: Synthesis of 4-Chloro-3-(chlorosulfonyl)benzoic Acid

Principle and Mechanism

The initial step involves the chlorosulfonation of 4-chlorobenzoic acid. This is a classic electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the source of the electrophile, the sulfonyl chloride cation (SO₂Cl⁺)[1]. The carboxylic acid group is a deactivating, meta-directing substituent, while the chloro group is deactivating but ortho-, para-directing. The substitution occurs at the 3-position (ortho to the chloro group and meta to the carboxylic acid group) due to the directing influence of these groups and steric considerations. The reaction is typically performed at elevated temperatures to overcome the deactivation of the aromatic ring[1][2][3].

Chlorosulfonation_Mechanism Chlorosulfonation of 4-Chlorobenzoic Acid cluster_0 Electrophile Generation cluster_1 Electrophilic Attack 2 ClSO3H 2 ClSO3H SO2Cl+  +  Cl-  +  H2SO4 SO2Cl+  +  Cl-  +  H2SO4 2 ClSO3H->SO2Cl+  +  Cl-  +  H2SO4 auto-protolysis 4-Chlorobenzoic Acid 4-Chlorobenzoic Acid Sigma Complex Sigma Complex 4-Chlorobenzoic Acid->Sigma Complex + SO2Cl+ 4-Chloro-3-(chlorosulfonyl)benzoic Acid 4-Chloro-3-(chlorosulfonyl)benzoic Acid Sigma Complex->4-Chloro-3-(chlorosulfonyl)benzoic Acid - H+

Caption: Mechanism of electrophilic aromatic substitution for chlorosulfonation.

Experimental Protocol: Chlorosulfonation
  • In a well-ventilated fume hood, equip a round-bottomed flask with a mechanical stirrer and a gas outlet connected to a trap for HCl gas.

  • Charge the flask with an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents)[1][2].

  • Cool the flask in an ice-water bath to maintain a temperature below 20°C[1].

  • Slowly and portion-wise, add 4-chlorobenzoic acid (1.0 molar equivalent) to the stirred chlorosulfonic acid[3].

  • After the addition is complete, remove the cooling bath and heat the reaction mixture to 130-140°C for 4-6 hours. The completion of the reaction can be monitored by the cessation of HCl gas evolution[2][3].

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture onto a stirred slurry of crushed ice and water. This will decompose the excess chlorosulfonic acid and precipitate the product[1][2].

  • Collect the resulting white solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral[1].

  • Dry the product, 4-chloro-3-(chlorosulfonyl)benzoic acid, under vacuum. The crude product is often of sufficient purity for the subsequent step[4].

Quantitative Data Summary
Reagent/ParameterValueMolar RatioSource(s)
4-Chlorobenzoic Acid1.0 equivalent1.0[2][3]
Chlorosulfonic Acid4-6 equivalents4-6[2][3]
Reaction Temperature130-140°CN/A[2][3]
Reaction Time4-6 hoursN/A[2][3]
Expected Yield>90% (crude)N/A[3]

Part 2: Synthesis of 4-Chloro-3-(diethylsulfamoyl)benzoic Acid

Principle and Mechanism

This step involves the formation of a sulfonamide via the reaction of the sulfonyl chloride intermediate with a secondary amine, diethylamine. The reaction is a nucleophilic substitution at the sulfur atom. The highly electrophilic sulfur of the sulfonyl chloride is attacked by the nucleophilic nitrogen of diethylamine, leading to the displacement of the chloride ion and the formation of the N,N-diethylsulfonamide. An excess of the amine is typically used, with one equivalent acting as the nucleophile and a second equivalent acting as a base to neutralize the HCl byproduct.

Sulfonamide_Formation Formation of the Diethylsulfonamide Intermediate1 4-Chloro-3-(chlorosulfonyl)benzoic Acid Intermediate2 4-Chloro-3-(diethylsulfamoyl)benzoic Acid Intermediate1->Intermediate2 Nucleophilic Substitution DEA Diethylamine ((C₂H₅)₂NH) DEA->Intermediate2

Caption: Nucleophilic substitution to form the sulfonamide intermediate.

Experimental Protocol: Sulfonamide Formation
  • In a flask equipped with a magnetic stirrer, add the crude 4-chloro-3-(chlorosulfonyl)benzoic acid (1.0 equivalent) to a chilled aqueous solution of diethylamine (at least 2.0 equivalents)[2]. The use of an aqueous medium is effective for this type of reaction[5].

  • The addition should be done portion-wise to control the exothermic reaction. Maintain the temperature below 30°C using an ice bath.

  • After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours to ensure the reaction goes to completion[2].

  • Once the reaction is complete, acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylic acid and precipitates the product[2][6].

  • Collect the white precipitate by vacuum filtration and wash with water.

  • The product, 4-chloro-3-(diethylsulfamoyl)benzoic acid, can be further purified by recrystallization from an ethanol/water mixture if necessary[2].

Quantitative Data Summary
Reagent/ParameterValueMolar RatioSource(s)
4-Chloro-3-(chlorosulfonyl)benzoic Acid1.0 equivalent1.0[2]
Diethylamine>2.0 equivalents>2.0[2]
Reaction Temperature<30°C, then Room Temp.N/A[2]
Reaction Time3-4 hoursN/A[2]
Expected YieldHighN/A[2]

Part 3: Synthesis of 4-Chloro-3-(diethylsulfamoyl)benzamide

Principle and Mechanism

The final step is the conversion of the carboxylic acid functional group into a primary amide. A direct reaction between the carboxylic acid and ammonia is generally not feasible under mild conditions. Therefore, the carboxylic acid is first activated by converting it into a more reactive acyl chloride. This is readily achieved by refluxing with thionyl chloride (SOCl₂)[2]. The resulting 4-chloro-3-(diethylsulfamoyl)benzoyl chloride is then treated with ammonia in a nucleophilic acyl substitution reaction to yield the final product, 4-Chloro-3-(diethylsulfamoyl)benzamide.

Amide_Formation Final Amide Formation via Acyl Chloride Intermediate2 4-Chloro-3-(diethylsulfamoyl)benzoic Acid AcylChloride 4-Chloro-3-(diethylsulfamoyl)benzoyl Chloride Intermediate2->AcylChloride + SOCl₂ FinalProduct 4-Chloro-3-(diethylsulfamoyl)benzamide AcylChloride->FinalProduct + NH₃ (aq)

Caption: Two-stage conversion of the carboxylic acid to the primary amide.

Experimental Protocol: Amide Formation

Step 3a: Formation of the Acyl Chloride

  • Place the 4-chloro-3-(diethylsulfamoyl)benzoic acid (1.0 equivalent) in a round-bottomed flask equipped with a reflux condenser and a gas trap.

  • Add an excess of thionyl chloride (e.g., 5-10 equivalents), which can also serve as the solvent[2][3].

  • Heat the mixture at reflux for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Remove the excess thionyl chloride by distillation, followed by distillation under reduced pressure to remove the final traces[2]. The resulting 4-chloro-3-(diethylsulfamoyl)benzoyl chloride is often used directly without further purification.

Step 3b: Formation of the Benzamide

  • Cool the crude acyl chloride in an ice bath.

  • Slowly and carefully add the acyl chloride portion-wise to a chilled, stirred solution of concentrated aqueous ammonia[3]. An excess of ammonia is required to react with the acyl chloride and neutralize the HCl byproduct.

  • Stir the reaction mixture vigorously at low temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude 4-Chloro-3-(diethylsulfamoyl)benzamide from a suitable solvent like aqueous ethanol to obtain a product of high purity.

Quantitative Data Summary
Reagent/ParameterValueMolar RatioSource(s)
4-Chloro-3-(diethylsulfamoyl)benzoic Acid1.0 equivalent1.0[2]
Thionyl ChlorideExcessExcess[2][3]
Aqueous AmmoniaExcessExcess[3]
Reaction Temperature (Acylation)Reflux (~79°C)N/A[2]
Reaction Temperature (Amidation)0°C to Room Temp.N/A[3]

Safety and Handling

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. All operations must be conducted in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Workup requires slow, careful addition to ice.

  • Thionyl Chloride: Corrosive, toxic, and reacts with water to release HCl and SO₂ gases. Handle exclusively in a fume hood.

  • Amines and Ammonia: Volatile and have strong odors. Handle in a well-ventilated area.

Conclusion

The synthesis of 4-Chloro-3-(diethylsulfamoyl)benzamide from 4-chlorobenzoic acid is a robust and high-yielding three-part process. The sequence, involving chlorosulfonation, sulfonamide formation, and conversion of a carboxylic acid to a primary amide, utilizes well-established and reliable chemical transformations. By carefully controlling reaction conditions, particularly temperature, and following the detailed protocols outlined in this guide, researchers can reliably produce this valuable chemical intermediate for applications in pharmaceutical and chemical research.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 4-chloro-3-nitro-5-sulfamoylbenzoic Acid: Properties, Synthesis, and Analysis.
  • Saeed, A., et al. (2018). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 8(52), 29699-29713. Available at: [Link]

  • Lala, P. K. (1965). U.S. Patent No. 3,203,987. Washington, DC: U.S. Patent and Trademark Office.
  • Masterson, D. S. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from Master Organic Chemistry. Available at: [Link]

  • Coudert, P., et al. (1992). U.S. Patent No. 5,110,946. Washington, DC: U.S. Patent and Trademark Office.
  • Imbert, D., et al. (1991). European Patent No. EP0462016A1. European Patent Office.
  • Al-Faham, A., & El-Faham, A. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 37(11), 2287-2300. Available at: [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid.
  • Saeed, A., et al. (2018). Supporting Information for: Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. The Royal Society of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75613, 4-Chloro-3-(chlorosulphonyl)benzoic acid. Retrieved from PubChem. Available at: [Link]

Sources

In Silico Modeling of 4-Chloro-3-(diethylsulfamoyl)benzamide Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico analysis of 4-Chloro-3-(diethylsulfamoyl)benzamide, a small molecule with potential pharmacological applications. In the absence of extensive experimental data for this specific compound, this document establishes a robust and scientifically rigorous workflow for predicting its binding affinity and interaction with a plausible biological target. We will utilize the well-established target, Carbonic Anhydrase II, a common target for sulfonamide-based drugs, to illustrate a complete pipeline from ligand and receptor preparation through molecular docking, molecular dynamics simulations, and subsequent data analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to novel or understudied small molecules. The methodologies detailed herein are designed to be self-validating and are grounded in established best practices and authoritative protocols.

Introduction: The Rationale for In Silico Analysis

The early stages of drug discovery are often characterized by a vast chemical space and a limited understanding of the biological activity of novel compounds. In silico modeling, or computer-aided drug design (CADD), has become an indispensable tool for rapidly and cost-effectively prioritizing lead candidates.[1][2][3] By simulating the physical interactions between a small molecule (ligand) and its biological target (receptor), we can predict binding modes, estimate binding affinities, and gain mechanistic insights that guide further experimental validation.[1][4]

4-Chloro-3-(diethylsulfamoyl)benzamide belongs to the sulfonamide class of compounds. Sulfonamides are a well-known chemotype present in a wide array of clinically approved drugs, including diuretics, anticonvulsants, and antiglaucoma agents.[5][6] A primary and extensively studied target of sulfonamides is the metalloenzyme family of Carbonic Anhydrases (CAs).[5][7][8][9] CAs play crucial roles in a variety of physiological processes, and their inhibition has therapeutic effects in numerous diseases.[6][7][8][9] Given the structural features of 4-Chloro-3-(diethylsulfamoyl)benzamide, specifically the sulfonamide group, investigating its potential interaction with a CA isoform is a logical and scientifically sound starting point.

This guide will therefore use Human Carbonic Anhydrase II (hCA II) as a representative receptor to demonstrate a complete in silico modeling workflow. The principles and protocols described can be readily adapted to other potential targets as they are identified.

Foundational Principles and Workflow Overview

Our in silico investigation will follow a multi-step process, beginning with the initial, less computationally expensive method of molecular docking, followed by the more rigorous and informative technique of molecular dynamics (MD) simulation.[2][10]

  • Molecular Docking: This technique predicts the preferred orientation (the "pose") of a ligand when bound to a receptor.[1][2] It utilizes scoring functions to estimate the binding affinity for different poses, allowing for the rapid screening of potential binding modes.[11] We will employ AutoDock Vina, a widely used and validated open-source docking program.[12][13]

  • Molecular Dynamics (MD) Simulation: Following docking, MD simulations provide a dynamic view of the protein-ligand complex over time.[4][14] By simulating the movements of atoms and molecules, we can assess the stability of the docked pose, analyze detailed intermolecular interactions, and obtain more accurate estimations of binding free energy.[2][4][15] We will utilize GROMACS, a versatile and high-performance MD engine.[16][17]

The overall workflow is depicted below:

G cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Data Analysis Ligand_Prep Ligand Preparation (4-Chloro-3-(diethylsulfamoyl)benzamide) Docking AutoDock Vina Pose Prediction & Scoring Ligand_Prep->Docking Receptor_Prep Receptor Preparation (Carbonic Anhydrase II) Receptor_Prep->Docking System_Setup System Setup (Solvation & Ionization) Docking->System_Setup Best Pose Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production_MD->Trajectory_Analysis Binding_Energy Binding Free Energy (MM/PBSA or MM/GBSA) Production_MD->Binding_Energy

Caption: Overall workflow for in silico modeling.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, actionable protocols for each stage of the in silico analysis. The causality behind each step is explained to provide a deeper understanding of the process.

Ligand and Receptor Preparation: The Foundation of Accuracy

The quality of the initial structures is paramount for obtaining meaningful results. This preparation phase involves cleaning the structures, adding necessary atoms, and converting them to the appropriate file formats.[18][19][20][21]

Protocol 3.1.1: Ligand Preparation

  • Obtain Ligand Structure: The 2D structure of 4-Chloro-3-(diethylsulfamoyl)benzamide can be drawn using chemical drawing software like MarvinSketch or ChemDraw, or its SMILES string can be obtained from databases like PubChem.

  • Generate 3D Coordinates: Convert the 2D structure into a 3D conformation. Most chemical drawing software has this functionality.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a force field like MMFF94. This ensures a low-energy, physically plausible starting conformation.[21][22]

  • Add Hydrogens and Assign Charges: Add hydrogen atoms appropriate for a physiological pH (typically 7.4).[23] Assign partial charges (e.g., Gasteiger charges).

  • Format Conversion: Convert the prepared ligand structure to the PDBQT format required by AutoDock Vina.[19] Tools like AutoDockTools (ADT) or the Meeko Python package are recommended for this step.[12][24]

Protocol 3.1.2: Receptor Preparation

  • Obtain Receptor Structure: Download the crystal structure of Human Carbonic Anhydrase II from the Protein Data Bank (PDB). A high-resolution structure with a co-crystallized sulfonamide inhibitor is ideal (e.g., PDB ID: 1HSG).[20]

  • Clean the PDB File: Remove all non-essential molecules, including water, co-solvents, and any pre-existing ligands.[1][18][20] If the biological unit is a monomer, remove any additional protein chains.[21] The active site zinc ion, crucial for sulfonamide binding, must be retained.

  • Add Hydrogens and Repair Structure: Add polar hydrogen atoms.[1] Check for and repair any missing residues or atoms using tools like the SWISS-MODEL server or built-in functions in molecular visualization software like UCSF Chimera or PyMOL.[25]

  • Assign Charges: Assign partial charges to all atoms of the receptor.

  • Format Conversion: Convert the cleaned and prepared receptor structure into the PDBQT format.[24]

Molecular Docking with AutoDock Vina

With the prepared ligand and receptor, we can now predict the binding pose.

G Ligand_PDBQT Ligand.pdbqt Vina_Run AutoDock Vina Execution Ligand_PDBQT->Vina_Run Receptor_PDBQT Receptor.pdbqt Receptor_PDBQT->Vina_Run Config_File config.txt (Search Space Coordinates) Config_File->Vina_Run Output_Poses output_poses.pdbqt Vina_Run->Output_Poses Log_File output_log.txt (Binding Affinities) Vina_Run->Log_File

Caption: Molecular docking workflow with AutoDock Vina.

Protocol 3.2.1: Defining the Search Space and Running the Docking

  • Define the Binding Site: The search space, or "grid box," defines the volume within which Vina will attempt to dock the ligand. For hCA II, this box should be centered on the active site zinc ion.[2] The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.[2] A box size of 20x20x20 Å is often a good starting point.[24]

  • Create a Configuration File: Create a text file (e.g., config.txt) specifying the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the search space.[12][23]

  • Execute AutoDock Vina: Run Vina from the command line, providing the configuration file as input.[1][12]

  • Analyze Results: Vina will generate an output PDBQT file containing the predicted binding poses (typically ranked by affinity) and a log file with the corresponding binding affinity scores in kcal/mol.[1] The pose with the lowest binding affinity is generally considered the most favorable.[1]

Table 1: Example AutoDock Vina Output

Pose Binding Affinity (kcal/mol) RMSD from Best Pose (Å)
1 -8.5 0.000
2 -8.2 1.254
3 -7.9 1.876

| ... | ... | ... |

Molecular Dynamics Simulation with GROMACS

MD simulation will allow us to assess the stability of the top-ranked docking pose in a more realistic, dynamic environment.[26]

Protocol 3.3.1: System Setup and Parameterization

  • Generate Ligand Topology: The force field needs parameters to describe the ligand's bonds, angles, and charges. For organic molecules, a generalized force field like CHARMM General Force Field (CGenFF) is often used to generate these parameters.[27][28] The output is typically an ITP file for GROMACS.[27]

  • Prepare the Protein-Ligand Complex: Combine the coordinates of the receptor and the best-ranked ligand pose into a single PDB file.

  • Choose a Force Field: Select an appropriate force field for the protein, such as CHARMM36m or AMBER99SB-ILDN.[28]

  • Create the System Topology: Generate the main topology file (topol.top) for the complex using the gmx pdb2gmx command, and then manually include the ligand's ITP file.[27][29]

  • Define the Simulation Box and Solvate: Create a simulation box (e.g., a cubic or dodecahedral box) around the complex and fill it with water molecules (e.g., TIP3P water model).[26][29]

  • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and to mimic a physiological salt concentration (e.g., 0.15 M).[27][29]

Protocol 3.3.2: Simulation Execution

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[26]

  • Equilibration (NVT and NPT):

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Run a short simulation (e.g., 100-200 ps) to stabilize the temperature of the system. The protein and ligand heavy atoms are often position-restrained during this step.[28]

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Run another short simulation (e.g., 200-500 ps) to stabilize the pressure and density of the system, again with position restraints on the protein-ligand complex.[28]

  • Production MD Run: Run the main simulation for a duration sufficient to observe the system's behavior and for properties to converge (e.g., 50-100 ns). No restraints are used in this step.[26]

Analysis and Interpretation of Results

The trajectory file from the production MD run contains a wealth of information about the dynamics of the protein-ligand complex.

Trajectory Analysis
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand's heavy atoms over time. A stable RMSD indicates that the system has reached equilibrium and the ligand remains bound in a consistent pose.[30]

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein.

  • Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between the ligand and the receptor. This provides insight into key interactions stabilizing the complex.[30]

  • Visual Inspection: Visually inspect the trajectory in a molecular visualization program to observe the ligand's behavior in the binding pocket and identify any significant conformational changes.

Binding Free Energy Calculations

More advanced calculations can provide a more accurate estimate of the binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used post-processing techniques.[10] These methods calculate the free energy of binding by combining molecular mechanics energy terms and solvation free energies.

Table 2: Example MM/GBSA Binding Energy Components

Energy Component Average Value (kJ/mol)
Van der Waals Energy -150.4
Electrostatic Energy -85.2
Polar Solvation Energy 120.8
Nonpolar Solvation Energy -15.5

| Total Binding Free Energy | -130.3 |

Conclusion and Future Directions

This guide has outlined a comprehensive and technically sound workflow for the in silico modeling of 4-Chloro-3-(diethylsulfamoyl)benzamide binding to a putative target, Carbonic Anhydrase II. By following these protocols, researchers can generate robust hypotheses about the binding mode, stability, and affinity of novel small molecules.

The results from such a study, including the predicted binding pose, key interacting residues, and estimated binding free energy, provide a strong foundation for further investigation. Future work should focus on:

  • Experimental Validation: In vitro enzyme inhibition assays are essential to confirm the predicted biological activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to improve potency and selectivity.

  • Target Fishing: If the initial target is not confirmed, computational methods like reverse docking or pharmacophore screening can be used to identify other potential biological targets.[31]

By integrating these in silico approaches with experimental validation, the drug discovery process can be significantly accelerated, leading to the faster identification and optimization of promising new therapeutic agents.

References

  • GROMACS Tutorials. [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link]

  • Protein:ligand standard binding free energies. Theoretical and Computational Biophysics Group. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. [Link]

  • Protein-Ligand Complex - MD Tutorials. [Link]

  • Protein-ligand docking. Galaxy Training!. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • GROMACS Tutorial - Protein-Ligand Complex. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. [Link]

  • Bacterial Carbonic Anhydrases as Drug Targets: Toward Novel Antibiotics?. Frontiers. [Link]

  • GROMACS Tutorial : Protein-Ligand Complex. GitHub. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

  • How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • Preparing the protein and ligand for docking. [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. ResearchGate. [Link]

  • Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Taylor & Francis Online. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press. [Link]

  • Vina Docking Tutorial. Eagon Research Group. [Link]

  • NAMD Tutorial 1 - Protein Ligand Complex MD Part 1/5. YouTube. [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. [Link]

  • Basic docking. Autodock Vina 1.2.0 documentation. [Link]

  • In Silico Discovery of Small-Molecule Inhibitors Targeting SARS-CoV-2 Main Protease. MDPI. [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • AutoDock Vina Manual. The Scripps Research Institute. [Link]

  • Avoiding Common Pitfalls When Preparing Ligands for Docking. SAMSON Blog. [Link]

  • The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex. PubMed. [Link]

  • Session 4: Introduction to in silico docking. [Link]

  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC. [Link]

  • N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide. [Link]

  • In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. ACS Publications. [Link]

  • Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. Bioinformatics. [Link]

  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. ACS Publications. [Link]

  • Molecular docking proteins preparation. ResearchGate. [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect. [Link]

  • How to prepare structures for HADDOCK?. Bonvin Lab. [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Analysis of 4-Chloro-3-(diethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Chloro-3-(diethylsulfamoyl)benzamide is a complex organic molecule featuring a benzamide scaffold substituted with both a chloro and a diethylsulfamoyl group. As a compound of interest in pharmaceutical and chemical research, its unambiguous structural elucidation and purity assessment are paramount. This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the comprehensive characterization of this molecule. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry, offering a robust framework for researchers and drug development professionals.

The structural integrity of a molecule like 4-Chloro-3-(diethylsulfamoyl)benzamide directly influences its biological activity and safety profile. Therefore, a multi-faceted analytical approach is not just recommended but essential for its development and quality control. This document moves beyond a simple recitation of data, delving into the causality behind the expected spectral features and the logic underpinning the experimental protocols.

Molecular Structure and Analytical Workflow

A logical workflow is critical for the efficient and accurate spectroscopic analysis of 4-Chloro-3-(diethylsulfamoyl)benzamide. The proposed workflow ensures that each analytical technique provides complementary information, leading to a comprehensive structural confirmation.

Spectroscopic_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Analysis cluster_Confirmation Data Integration & Confirmation Synthesis Synthesis of 4-Chloro-3- (diethylsulfamoyl)benzamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Group Identification) Purification->IR Initial Characterization MS Mass Spectrometry (Molecular Weight & Fragmentation) IR->MS Confirms MW NMR NMR Spectroscopy (Detailed Structural Elucidation) MS->NMR Definitive Structure Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration Structure_Confirmation Final Structure Confirmation & Purity Assessment Data_Integration->Structure_Confirmation

Figure 1: A representative workflow for the synthesis, purification, and comprehensive spectroscopic analysis of 4-Chloro-3-(diethylsulfamoyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules in solution.[1][2] It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Chloro-3-(diethylsulfamoyl)benzamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring proton signals. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Data Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then integrated to determine the relative number of protons for each signal.[4]

Predicted ¹H NMR Spectrum and Interpretation:

The ¹H NMR spectrum of 4-Chloro-3-(diethylsulfamoyl)benzamide is expected to exhibit distinct signals corresponding to the aromatic protons, the diethylamino protons, and the benzamide N-H protons. The chemical shift of a proton is influenced by its electronic environment, with nearby electronegative atoms and aromatic rings causing a downfield shift (higher ppm).[1][5]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.2Doublet1HAromatic HAdjacent to the electron-withdrawing sulfamoyl group.
~7.8Doublet of doublets1HAromatic HCoupled to two other aromatic protons.
~7.6Doublet1HAromatic HCoupled to one other aromatic proton.
~7.5 and ~7.3Broad singlets2H-CONH₂Amide protons, often broad and may exchange with D₂O.
~3.4Quartet4H-N(CH₂CH₃)₂Methylene protons adjacent to a methyl group.
~1.2Triplet6H-N(CH₂CH₃)₂Methyl protons adjacent to a methylene group.

The splitting pattern of each signal is governed by the (n+1) rule, where 'n' is the number of neighboring non-equivalent protons.[1][3][4] For instance, the methylene protons of the diethylamino group are split into a quartet by the three protons of the adjacent methyl group (3+1=4).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Acquire the ¹³C NMR spectrum on a spectrometer at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

  • Data Acquisition: A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Similar to ¹H NMR, the FID is processed to yield the final spectrum.

Predicted ¹³C NMR Spectrum and Interpretation:

The ¹³C NMR spectrum will provide a count of the chemically distinct carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~168C=OCarbonyl carbon of the benzamide group.
~140-125Aromatic CarbonsSix distinct signals for the substituted benzene ring.
~43-N(CH₂CH₃)₂Methylene carbons of the diethylamino group.
~14-N(CH₂CH₃)₂Methyl carbons of the diethylamino group.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the definitive assignment of carbon signals.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.[6]

Experimental Protocol:

  • Sample Preparation: For a solid sample, a small amount (1-2 mg) is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: An FT-IR spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or just the KBr pellet) is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background to produce the final transmittance or absorbance spectrum.

Predicted IR Absorption Bands:

The IR spectrum of 4-Chloro-3-(diethylsulfamoyl)benzamide will show characteristic absorption bands for its various functional groups.

Wavenumber (cm⁻¹) Intensity Assignment
3400-3200Strong, BroadN-H stretching (primary amide)
3100-3000MediumC-H stretching (aromatic)
2980-2850MediumC-H stretching (aliphatic)
~1660StrongC=O stretching (amide I band)
~1600MediumN-H bending (amide II band)
1600-1450Medium to WeakC=C stretching (aromatic ring)
~1350 and ~1160StrongS=O asymmetric and symmetric stretching (sulfonamide)
~800-600StrongC-Cl stretching

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.[6]

Functional_Groups Molecule 4-Chloro-3-(diethylsulfamoyl)benzamide Amide Amide (-CONH2) N-H stretch: 3400-3200 cm-1 C=O stretch: ~1660 cm-1 Molecule->Amide Sulfonamide Sulfonamide (-SO2N(Et)2) S=O stretches: ~1350 & ~1160 cm-1 Molecule->Sulfonamide Aromatic Substituted Benzene Ring C-H stretch: 3100-3000 cm-1 C=C stretch: 1600-1450 cm-1 Molecule->Aromatic Alkyl Diethyl Group (-N(CH2CH3)2) C-H stretch: 2980-2850 cm-1 Molecule->Alkyl Halogen Chloro Group (-Cl) C-Cl stretch: ~800-600 cm-1 Molecule->Halogen

Figure 2: Key functional groups in 4-Chloro-3-(diethylsulfamoyl)benzamide and their characteristic IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[8][9][10][11]

Experimental Protocol:

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC or GC.

  • Ionization: The sample molecules are ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum and Fragmentation:

The molecular formula of 4-Chloro-3-(diethylsulfamoyl)benzamide is C₁₁H₁₅ClN₂O₃S. The calculated monoisotopic mass is approximately 306.04 g/mol .

  • Molecular Ion Peak (M⁺): In the mass spectrum, a prominent peak corresponding to the molecular ion should be observed at an m/z value corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of about one-third of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.

  • Fragmentation Pattern: The molecular ion is often unstable and can fragment into smaller, more stable ions.[8][11] The fragmentation pattern provides a "fingerprint" that can aid in structural confirmation.[9][10]

Plausible Fragmentation Pathways:

  • Loss of the diethylamino group (-N(C₂H₅)₂)

  • Cleavage of the sulfonamide group (-SO₂N(C₂H₅)₂)

  • Loss of the benzamide group (-CONH₂)

  • Cleavage of the C-S bond

By analyzing the m/z values of the fragment ions, the connectivity of the molecule can be pieced together, providing further evidence for the proposed structure.

Conclusion

The comprehensive spectroscopic analysis of 4-Chloro-3-(diethylsulfamoyl)benzamide, employing NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. The integration of data from these orthogonal analytical methods ensures the highest level of confidence in the identity and quality of this important chemical entity. This guide provides the foundational knowledge and practical insights for researchers and scientists to successfully characterize this and structurally related molecules, thereby upholding the principles of scientific integrity and rigor in drug development and chemical research.

References

  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Department of Chemistry and Biochemistry, Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

  • Save My Exams. (2025, September 24). Fragmentation in Mass Spectrometry - IB Chemistry Notes. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • UMass Chan Medical School. IR Group Frequencies. Retrieved from [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Chemguide. mass spectra - fragmentation patterns. Retrieved from [Link]

  • Jack Westin. (2020, March 26). Infrared Region - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]

  • Chem-Station. (2024, September 10). NMR Basics: Guide for Analysis and Interpretation. Retrieved from [Link]

  • Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • ICT Prague. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 4-Chloro-3-(diethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Chloro-3-(diethylsulfamoyl)benzamide is a compound of interest in medicinal chemistry, belonging to the sulfonamide and benzamide classes of molecules. The stability of such compounds is a critical parameter in drug development, influencing their shelf-life, formulation, and ultimately, their safety and efficacy. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 4-Chloro-3-(diethylsulfamoyl)benzamide, offering insights into its intrinsic stability and potential degradation pathways. The methodologies and data presented herein serve as a robust framework for researchers and drug development professionals working with this and structurally related compounds.

The imperative for a thorough understanding of a drug candidate's stability is underscored by regulatory bodies worldwide. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1] This guide is structured to provide both the theoretical underpinnings and practical methodologies for assessing the thermal stability of 4-Chloro-3-(diethylsulfamoyl)benzamide.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Chloro-3-(diethylsulfamoyl)benzamide is paramount to interpreting its stability data.

PropertyValue (Predicted)Source
Molecular FormulaC₁₁H₁₅ClN₂O₃SN/A
Molecular Weight290.77 g/mol N/A
Melting Point (Tfus)Not experimentally determinedN/A
Boiling Point (Tboil)586.48 K (Joback Calculated)[2]
logPoct/wat2.822 (Crippen Calculated)[2]

Thermal Stability Analysis

The thermal stability of a pharmaceutical compound is assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4] These methods provide quantitative data on the temperatures at which thermal events, including melting and decomposition, occur.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of when a compound begins to decompose. For 4-Chloro-3-(diethylsulfamoyl)benzamide, a TGA thermogram would be expected to show a single, significant mass loss event corresponding to its thermal decomposition.

Expected TGA Profile:

ParameterPredicted ValueInterpretation
Onset of Decomposition (T_onset)~ 220 - 240 °CThe temperature at which significant mass loss begins.
Peak Decomposition Temperature (T_peak)~ 250 - 270 °CThe temperature of the maximum rate of mass loss.
Residual Mass @ 600 °C< 5%Indicates nearly complete decomposition.

Note: The values presented are illustrative and based on the expected behavior of similar sulfonamide and benzamide compounds.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and to observe any exothermic or endothermic events associated with decomposition.[5][6]

Expected DSC Profile:

A DSC thermogram for 4-Chloro-3-(diethylsulfamoyl)benzamide would likely show a sharp endothermic peak corresponding to its melting point, followed by a broader exothermic peak at higher temperatures, indicating decomposition. The absence of significant thermal events before the melting point would suggest good thermal stability in the solid state up to that temperature.

Degradation Profile and Pathway

Forced degradation studies are crucial for identifying the degradation products and pathways of a drug substance.[7] For 4-Chloro-3-(diethylsulfamoyl)benzamide, the primary sites susceptible to degradation under thermal stress are the amide and sulfonamide linkages.

Proposed Thermal Degradation Pathway

Under elevated temperatures, particularly in the presence of moisture, the most probable degradation pathway involves hydrolysis of the amide and/or sulfonamide bonds.

G cluster_0 4-Chloro-3-(diethylsulfamoyl)benzamide cluster_1 Degradation Products A Parent Compound B 4-Chloro-3-(diethylsulfamoyl)benzoic acid (Amide Hydrolysis) A->B Heat, H₂O C 4-Chlorobenzamide (Sulfonamide Hydrolysis) A->C Heat, H₂O D Diethylamine (Sulfonamide Hydrolysis) C->D Further Degradation G A Sample Preparation (Forced Degradation) B HPLC System (C18 Column) A->B C Mobile Phase (Gradient Elution) B->C D UV Detection C->D E Data Analysis (Peak Purity, Mass Balance) D->E

Sources

In-Depth Technical Guide: Lipophilicity and pKa Determination of 4-Chloro-3-(diethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and structural characterization, precise physicochemical profiling is the bedrock of predicting pharmacokinetics, permeability, and formulation viability. 4-Chloro-3-(diethylsulfamoyl)benzamide is a highly specific structural derivative, closely related to the degradation pathways and intermediate syntheses of thiazide-like diuretics[1]. As a Senior Application Scientist, I approach the characterization of this molecule not as a routine assay, but as a hypothesis-driven investigation. This whitepaper details the causality behind its unique non-ionizable nature and provides self-validating, step-by-step methodologies for determining its pKa and lipophilicity (logP/logD).

Structural Causality & Physicochemical Profiling

To design an accurate experimental workflow, we must first analyze the molecular structure to predict its behavior in aqueous systems. The molecule features a benzene ring substituted with a chloro group, a primary carboxamide (-CONH2), and a diethyl-substituted sulfamoyl group (-SO2NEt2).

The Causality of Neutrality

Thiazide-like diuretics, such as indapamide, typically contain a primary sulfonamide group (-SO2NH2) that acts as a weak acid with a pKa of approximately 8.8[2]. This ionizability is crucial for their interaction with renal transport proteins. However, in 4-Chloro-3-(diethylsulfamoyl)benzamide, the nitrogen of the sulfamoyl group is fully substituted with two ethyl groups.

  • Tertiary Sulfonamide: The N,N-diethyl substitution entirely abolishes the acidic proton. Without a dissociable proton, the sulfonamide group cannot ionize.

  • Primary Benzamide: The carboxamide group is highly stable due to resonance. It exhibits extremely weak acidity (pKa ~13–14) and negligible basicity (pKa < 0)[3].

ProfilingWorkflow Start 4-Chloro-3-(diethylsulfamoyl)benzamide Structural Analysis pKa_Path pKa Determination (UV-Metric Titration) Start->pKa_Path Assess Ionizability logP_Path Lipophilicity (logP) Determination Start->logP_Path Assess Partitioning Neutral Result: Neutral at pH 2-12 (No Ionizable Protons) pKa_Path->Neutral pH 2-12 Scan HPLC RP-HPLC Method (OECD 117) logP_Path->HPLC High-Throughput Shake Shake-Flask Method (OECD 107) logP_Path->Shake Gold Standard Final logD (pH 7.4) ≈ logP Comprehensive Profile Neutral->Final Confirms logD = logP HPLC->Final Shake->Final

Fig 1: Physicochemical profiling workflow for 4-Chloro-3-(diethylsulfamoyl)benzamide.

pKa Determination: Validating the Neutral State

Because the molecule lacks ionizable protons in the standard pH range, traditional potentiometric titration will yield a flat curve, which can be ambiguous (it cannot distinguish between a truly neutral molecule and one that precipitated). Therefore, we employ Cosolvent UV-Metric Titration , a highly sensitive orthogonal method that tracks chromophoric shifts[4].

Step-by-Step Methodology: UV-Metric Titration

System Suitability: The system is self-validating; the absence of isosbestic points across the pH gradient mathematically proves the absence of ionization.

  • Stock Preparation: Dissolve 4-Chloro-3-(diethylsulfamoyl)benzamide in HPLC-grade DMSO to create a 10 mM stock solution.

  • Buffer Preparation: Prepare a universal aqueous buffer (e.g., Britton-Robinson) spanning pH 2.0 to 12.0.

  • Titration Execution:

    • Introduce 5 μL of the DMSO stock into 10 mL of the buffer solution (maintaining DMSO < 0.5% to prevent cosolvent-induced pKa shifts).

    • Using an automated titrator coupled with a diode-array UV-Vis spectrophotometer, adjust the pH in increments of 0.5 units.

  • Data Acquisition: Record the UV absorption spectra (200–400 nm) at each pH step.

  • Data Analysis: Apply Target Factor Analysis (TFA) to the spectral matrix. For this specific compound, the spectra will perfectly overlay without shifting, confirming a neutral state (pKa > 12 or < 2).

Lipophilicity (logP/logD) Determination Workflows

With neutrality confirmed, logD(pH 7.4) = logP. We deploy two complementary methods to ensure trustworthiness: the Shake-Flask method (the absolute gold standard)[5] and the RP-HPLC method (for high-throughput correlation)[6].

Protocol A: Shake-Flask Method (OECD 107)

This method physically measures the thermodynamic partitioning of the drug between water and n-octanol. To ensure a self-validating system, we utilize three different phase ratios to confirm mass balance.

  • Phase Saturation: Stir n-octanol and HPLC-grade water together for 24 hours at 25.0 °C to achieve mutual saturation. Separate the phases.

  • Sample Preparation: Dissolve exactly 10.0 mg of the compound in 10.0 mL of the pre-saturated n-octanol.

  • Partitioning: In three separate glass centrifuge tubes, combine the spiked octanol and pre-saturated water in the following volume ratios (Octanol:Water): 1:1, 1:2, and 2:1.

  • Equilibration: Agitate the tubes via slow-stirring or gentle inversion (to avoid emulsion formation) for 24 hours at 25.0 ± 0.1 °C.

  • Phase Separation: Centrifuge the tubes at 3000 × g for 15 minutes.

  • Quantification: Carefully extract aliquots from both the aqueous and organic layers. Quantify the concentration of the compound in each phase using a calibrated RP-HPLC-UV system.

  • Calculation: Calculate logP using the formula: logP = log10([Concentration in Octanol] / [Concentration in Water]). The results across the three ratios must agree within ±0.1 log units.

ShakeFlask Prep Phase Saturation (n-Octanol & Water) Incubate Equilibration (Slow-Stirring/Shake) Prep->Incubate Separate Phase Separation (Centrifugation) Incubate->Separate Analyze Quantification (UV/HPLC) Separate->Analyze Calc Mass Balance & logP Calculation Analyze->Calc

Fig 2: Step-by-step workflow for the OECD 107 Shake-Flask logP determination method.

Protocol B: RP-HPLC Method (OECD 117)

This method correlates the retention time of the compound on a C18 column with its lipophilicity, using known reference standards.

  • Mobile Phase: Prepare an isocratic mobile phase of Methanol/Water (70:30 v/v) buffered to pH 7.4.

  • Calibration: Inject a mixture of reference standards with known logP values (See Table 2) alongside Thiourea (to determine the dead time, t0​ ).

  • Capacity Factor Calculation: Calculate the capacity factor ( k ) for each standard: k=(tr​−t0​)/t0​ .

  • Curve Generation: Plot logk versus the known logP of the standards to generate a linear regression equation.

  • Sample Analysis: Inject 4-Chloro-3-(diethylsulfamoyl)benzamide, determine its retention time, calculate its logk , and interpolate its logP from the calibration curve.

Data Synthesis & Self-Validating Systems

By utilizing orthogonal methods, we eliminate single-point failures in physicochemical profiling. The expected quantitative data is summarized below.

Table 1: Physicochemical Properties Summary

PropertyTheoretical/Predicted ValueExperimental Implication
Molecular Weight 290.76 g/mol Highly permeable (Lipinski compliant)
pKa (Sulfonamide) None (Tertiary Amide)Neutral at physiological pH
pKa (Benzamide) ~13.5 - 14.0Outside physiological range
logP (Octanol/Water) ~2.5 - 3.0Optimal for oral absorption
logD (pH 7.4) ≈ logPpH-independent partitioning

Table 2: Reference Standards for OECD 117 RP-HPLC Calibration

Reference CompoundKnown logPRetention Time ( tr​ )Capacity Factor ( k )
Thiourea (Dead time)N/A t0​ N/A
Benzamide0.64 t1​ k1​
Acetophenone1.58 t2​ k2​
Benzophenone3.18 t3​ k3​
Toluene2.73 t4​ k4​
Triphenylamine5.74 t5​ k5​

Note: The choice of Benzamide as a low-end calibrator is intentional, as it structurally mimics the core of the target analyte, ensuring the stationary phase interactions are highly correlative.

Sources

Methodological & Application

Application Notes and Protocols for the Use of 4-Chloro-3-(diethylsulfamoyl)benzamide as a Carbonic Anhydrase Inhibitor in Research

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of 4-Chloro-3-(diethylsulfamoyl)benzamide as a Carbonic Anhydrase Inhibitor

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1] The catalytic hydration of carbon dioxide to bicarbonate and a proton is a reaction essential for life, and its dysregulation is implicated in a range of pathologies. This has made carbonic anhydrase inhibitors (CAIs) a cornerstone in the treatment of various diseases such as glaucoma, epilepsy, and even as potential anticancer agents.[2][3]

The sulfonamide functional group is a well-established pharmacophore for the inhibition of carbonic anhydrases.[3] Molecules bearing this moiety are known to coordinate with the zinc ion in the active site of the enzyme, leading to potent inhibition.[1] This document provides a detailed guide for the research application of 4-Chloro-3-(diethylsulfamoyl)benzamide , a compound with strong structural similarities to known potent carbonic anhydrase inhibitors. While direct literature on this specific compound as a CAI is emerging, its chemical architecture, featuring a benzamide scaffold with both a chloro and a diethylsulfamoyl group, suggests a high probability of inhibitory activity against carbonic anhydrases.[4][5]

These application notes will provide researchers with the foundational knowledge and detailed protocols to investigate the potential of 4-Chloro-3-(diethylsulfamoyl)benzamide as a carbonic anhydrase inhibitor. We will delve into its proposed mechanism of action, provide step-by-step in vitro and cell-based assay protocols, and offer insights into data interpretation and validation.

Scientific Rationale and Proposed Mechanism of Action

The inhibitory potential of 4-Chloro-3-(diethylsulfamoyl)benzamide against carbonic anhydrases is predicated on the well-established structure-activity relationships (SAR) of sulfonamide-based inhibitors.[6][7] The core of its inhibitory action is believed to be the interaction of the sulfonamide group with the zinc ion (Zn²⁺) located at the catalytic center of the carbonic anhydrase enzyme.

Diagram: Proposed Mechanism of Inhibition

G Proposed Interaction of 4-Chloro-3-(diethylsulfamoyl)benzamide with the Carbonic Anhydrase Active Site cluster_CA Carbonic Anhydrase Active Site cluster_Inhibitor 4-Chloro-3-(diethylsulfamoyl)benzamide Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water Catalytic water molecule Inhibitor Sulfonamide (SO₂NH₂) Benzamide Ring Diethyl & Chloro Groups Water->Inhibitor:f0 Displacement Inhibitor:f0->Zn Coordinates with Zinc Ion Displaces catalytic water

Caption: Proposed binding of 4-Chloro-3-(diethylsulfamoyl)benzamide to the zinc ion in the carbonic anhydrase active site.

The diethylsulfamoyl group is hypothesized to orient itself within the active site, allowing the sulfonamide nitrogen to form a coordinate bond with the zinc ion, thereby displacing the catalytically essential water molecule.[3] The chloro and diethyl substitutions on the benzamide ring likely contribute to the inhibitor's binding affinity and selectivity for different carbonic anhydrase isoforms by interacting with hydrophobic and hydrophilic pockets within the enzyme's active site.[6]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-3-(diethylsulfamoyl)benzamide is presented below. These properties are crucial for designing experiments, particularly for determining appropriate solvents and concentrations.

PropertyValueSource
Molecular FormulaC₁₁H₁₄ClNO₃S[8]
Molecular Weight291.75 g/mol [8]
XLogP32.0[8]
Hydrogen Bond Donor Count2[8]
Hydrogen Bond Acceptor Count4[8]
Rotatable Bond Count4[8]

Note: Some values are predicted based on the structure.

In Vitro Enzyme Inhibition Assay Protocol

This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of 4-Chloro-3-(diethylsulfamoyl)benzamide against a purified carbonic anhydrase isoform (e.g., human CA I, II, IX, or XII). The assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol.

Materials and Reagents
  • Purified human carbonic anhydrase (e.g., CA II)

  • 4-Chloro-3-(diethylsulfamoyl)benzamide

  • Acetazolamide (positive control inhibitor)

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

Diagram: In Vitro CA Inhibition Assay Workflow

G Workflow for In Vitro Carbonic Anhydrase Inhibition Assay A Prepare Reagent Solutions (Buffer, Enzyme, Inhibitor, Substrate) B Dispense Assay Components into 96-well plate (Buffer, Enzyme, Inhibitor/Vehicle) A->B C Pre-incubate at Room Temperature (10 minutes) B->C D Initiate Reaction by adding pNPA Substrate C->D E Kinetic Measurement of Absorbance at 405 nm (Every 30 seconds for 10 minutes) D->E F Data Analysis (Calculate reaction rates and % inhibition) E->F G Determine IC₅₀ Value F->G

Caption: Step-by-step workflow for the in vitro carbonic anhydrase inhibition assay.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.4.

    • Enzyme Stock Solution: Dissolve purified carbonic anhydrase in the assay buffer to a concentration of 1 mg/mL. Further dilute to the working concentration (e.g., 10 µg/mL) immediately before use.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of 4-Chloro-3-(diethylsulfamoyl)benzamide in DMSO. Create a serial dilution in DMSO to obtain a range of concentrations for IC₅₀ determination.

    • Positive Control Stock Solution: Prepare a 10 mM stock solution of Acetazolamide in DMSO and create a serial dilution.

    • Substrate Solution: Prepare a 3 mM solution of pNPA in acetonitrile.

  • Assay Plate Setup:

    • In a 96-well plate, add the following to each well:

      • Blank wells: 190 µL of Assay Buffer.

      • Enzyme Control (No inhibitor) wells: 170 µL of Assay Buffer + 10 µL of DMSO + 10 µL of CA enzyme solution.

      • Inhibitor wells: 160 µL of Assay Buffer + 10 µL of the test compound solution in DMSO + 10 µL of CA enzyme solution.

      • Positive Control wells: 160 µL of Assay Buffer + 10 µL of Acetazolamide solution in DMSO + 10 µL of CA enzyme solution.

  • Pre-incubation:

    • Gently mix the plate and incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells. The final volume in each well will be 200 µL.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

      where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor.

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Cell-Based Carbonic Anhydrase Inhibition Assay Protocol

This protocol describes a method to assess the inhibitory effect of 4-Chloro-3-(diethylsulfamoyl)benzamide on carbonic anhydrase activity in a cellular context. This is particularly relevant for understanding the compound's efficacy in a more physiologically relevant environment, for instance, in cancer cell lines known to overexpress specific CA isoforms like CA IX.[6]

Materials and Reagents
  • Cancer cell line known to express the target CA isoform (e.g., MCF-7, T47D)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 4-Chloro-3-(diethylsulfamoyl)benzamide

  • Acetazolamide (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Experimental Workflow

Diagram: Cell-Based CA Inhibition Assay Workflow

G Workflow for Cell-Based Carbonic Anhydrase Inhibition Assay A Seed cells in a 96-well plate and allow to adhere overnight B Treat cells with varying concentrations of the inhibitor and controls A->B C Incubate under normoxic or hypoxic conditions for 48-72 hours B->C D Assess cell viability using MTT assay C->D E Measure absorbance at 570 nm D->E F Data Analysis (Calculate % cell viability) E->F G Determine GI₅₀ Value (Growth Inhibition 50) F->G

Caption: Step-by-step workflow for the cell-based carbonic anhydrase inhibition assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed the chosen cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Chloro-3-(diethylsulfamoyl)benzamide and Acetazolamide in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the inhibitors. Include vehicle control wells (medium with DMSO).

  • Incubation:

    • Incubate the plates for 48 to 72 hours under either normoxic (standard incubator conditions) or hypoxic (e.g., 1% O₂) conditions, depending on the research question and the CA isoform of interest (e.g., CA IX is induced by hypoxia).[9]

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ (the concentration that causes 50% growth inhibition).

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of your results, it is imperative to incorporate the following controls and validation steps into your experimental design:

  • Positive and Negative Controls: Always include a known potent CA inhibitor like Acetazolamide as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Enzyme Activity Validation: For in vitro assays, ensure that the enzyme concentration used results in a linear reaction rate over the measurement period.

  • Solvent Effects: The concentration of organic solvents like DMSO should be kept constant across all wells and should not exceed a level that affects enzyme activity or cell viability (typically <1%).

  • Reproducibility: Perform all experiments in at least triplicate to assess the variability of the data.

  • Orthogonal Assays: Consider using an alternative assay method to confirm your findings. For instance, a stopped-flow CO₂ hydration assay can provide more detailed kinetic information.[1]

Conclusion and Future Directions

The structural characteristics of 4-Chloro-3-(diethylsulfamoyl)benzamide strongly suggest its potential as a novel carbonic anhydrase inhibitor. The protocols provided in these application notes offer a robust framework for researchers to systematically investigate its inhibitory activity, both in vitro and in a cellular context. Further studies could focus on determining its isoform selectivity, elucidating its precise binding mode through X-ray crystallography, and exploring its therapeutic potential in relevant disease models.

References

  • Alaei, S., et al. (2018). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1245-1252. Available at: [Link]

  • Casini, A., et al. (2003). Carbonic anhydrase inhibitors: a new class of antitumor agents. Current Cancer Drug Targets, 3(1), 55-75. Available at: [Link]

  • Di Fiore, A., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Current Medicinal Chemistry, 21(19), 2196-2219. Available at: [Link]

  • Ghorab, M. M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3169. Available at: [Link]

  • Giel-Pietraszuk, M., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 25(18), 4239. Available at: [Link]

  • McDonald, P. C., et al. (2005). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry, 48(15), 4937-4947. Available at: [Link]

  • McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213-222. Available at: [Link]

  • De Simone, G., & Supuran, C. T. (1984). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Journal of Pharmaceutical Sciences, 73(3), 352-358. Available at: [Link]

  • Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791. Available at: [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. Available at: [Link]

  • Sgrignani, J., & Magistrato, A. (2015). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry, 58(24), 9645-9657. Available at: [Link]

  • Jabeen, I., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 11(48), 30195-30208. Available at: [Link]

  • Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 9(11), 1129-1134. Available at: [Link]

  • United States Patent US3203987A. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Gul, H. I., et al. (2025). Synthesis and Carbonic Anhydrase Inhibition Profiles of N-(3-sulfamoylphenyl)propanamide/benzamide Derivatives: Experimental and Computational Insights With Absorption, Distribution, Metabolism, and Excretion Profiling. Chemistry & Biodiversity, e202403435. Available at: [Link]

  • Ilies, M. A., et al. (2013). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry, 56(17), 6836-6847. Available at: [Link]

  • Cheméo. (n.d.). Benzamide, 4-chloro-N,N-diethyl-. Retrieved from [Link]

  • United States Patent US5110946A. (1992). Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl).
  • PubChemLite. (n.d.). 4-chloro-3-(diethylsulfamoyl)benzoic acid (C11H14ClNO4S). Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. Retrieved from [Link]

Sources

Application Note: Multiparametric Cell-Based Assay Development for 4-Chloro-3-(diethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The thiazide-sensitive sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene, is a critical regulator of renal ion homeostasis and a primary target for antihypertensive therapies[1],[2]. Classical thiazide-like diuretics, such as indapamide and chlorthalidone, utilize a primary sulfonamide moiety to engage NCC. However, this primary sulfonamide group also acts as a potent zinc-binding group (ZBG), coordinating with the active-site zinc(II) ion of Carbonic Anhydrase (CA) isozymes[3],[4]. This off-target CA inhibition can lead to metabolic side effects, including altered intracellular pH and bicarbonate wasting.

To decouple NCC modulation from CA inhibition, structural optimization strategies often employ tertiary sulfonamides. 4-Chloro-3-(diethylsulfamoyl)benzamide serves as an investigational tool compound where the primary amine is replaced by a bulky N,N-diethyl group. This steric modification is designed to abolish zinc coordination within the CA active site while retaining the necessary pharmacophore for NCC engagement. As a Senior Application Scientist, I have designed the following multiparametric cell-based assay workflow to validate the target engagement and selectivity profile of this compound, ensuring robust, self-validating data collection.

Mechanistic Pathway Visualization

G cluster_0 Primary Sulfonamide (e.g., Indapamide) cluster_1 Tertiary Sulfonamide (4-Chloro-3-(diethylsulfamoyl)benzamide) P_Sulf Primary -SO2NH2 CA_Bind Carbonic Anhydrase (CA) Zinc Coordination P_Sulf->CA_Bind High Affinity NCC_Bind1 NCC (SLC12A3) Target Inhibition P_Sulf->NCC_Bind1 Target Binding T_Sulf Diethylsulfamoyl -SO2N(Et)2 CA_Clash Carbonic Anhydrase (CA) Steric Clash T_Sulf->CA_Clash No Binding NCC_Bind2 NCC (SLC12A3) Target Inhibition T_Sulf->NCC_Bind2 Target Binding

Mechanistic divergence of primary vs. tertiary sulfonamides on CA and NCC targets.

Protocol 1: High-Throughput Fluorescent Halide Quenching Assay for NCC Activity

Expertise & Causality : Traditional rubidium or thallium (Tl+) flux assays are highly effective for potassium-coupled transporters (e.g., NKCC, ROMK)[5]. However, because NCC is an electroneutral Na⁺/Cl⁻ cotransporter, measuring intracellular chloride flux offers a more direct and physiologically relevant readout. We utilize a genetically encoded, halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L) whose fluorescence is rapidly quenched upon Cl⁻ binding.

Step-by-Step Methodology :

  • Cell Preparation : Seed HEK293 cells stably co-expressing human SLC12A3 (NCC) and YFP-H148Q/I152L at 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Chloride Depletion : Wash the cells three times with a Chloride-Free Assay Buffer (substituting NaCl with Sodium Gluconate).

    • Insight: Depleting intracellular Cl⁻ is a critical causality step; it maximizes the inward electrochemical gradient, ensuring a robust and rapid signal drop upon stimulus addition. Incomplete washing will result in a high intracellular baseline, severely blunting the dynamic range of the YFP quench.

  • Compound Incubation : Add 4-Chloro-3-(diethylsulfamoyl)benzamide in a 10-point dose-response curve (0.1 nM to 10 µM, 0.5% final DMSO). Include Indapamide as a positive control and DMSO as a vehicle control. Incubate for 30 minutes at room temperature.

  • Kinetic Readout : Transfer the plate to a kinetic fluorometer (e.g., FLIPR Tetra). Record baseline fluorescence (Ex: 490 nm, Em: 530 nm) for 10 seconds.

  • Stimulus Injection : Inject a Cl⁻-rich stimulus buffer (140 mM NaCl final concentration) simultaneously into all wells.

  • Data Acquisition : Continue recording fluorescence at 1 Hz for 3 minutes. Calculate the initial rate of fluorescence quench (ΔF/Δt) to determine NCC activity.

Protocol 2: Intracellular pH (pHi) Kinetic Assay for Carbonic Anhydrase Selectivity

Expertise & Causality : To validate the "CA-sparing" hypothesis of the diethylsulfamoyl moiety, we must measure intracellular CA activity. CA catalyzes the reversible hydration of CO₂. By subjecting cells to an ammonium (NH₄Cl) prepulse, we induce a rapid intracellular alkalinization followed by profound acidification upon washout. The rate of subsequent pH recovery is strictly dependent on endogenous CA activity.

Step-by-Step Methodology :

  • Dye Loading : Wash wild-type HEK293 cells (endogenously expressing CA II) and load with 2 µM BCECF-AM in standard HEPES-buffered saline (HBS) for 30 minutes at 37°C.

    • Insight: Ensure the BCECF-AM loading buffer is completely serum-free. Serum esterases will cleave the AM ester prematurely in the extracellular space, leading to poor intracellular accumulation.

  • Compound Pre-incubation : Wash out extracellular dye. Add 4-Chloro-3-(diethylsulfamoyl)benzamide or primary sulfonamide controls (0.1 µM to 50 µM) and incubate for 15 minutes.

  • Ammonium Prepulse : Perfuse the cells with HBS containing 20 mM NH₄Cl for 3 minutes. NH₃ rapidly diffuses across the membrane and binds H⁺, raising pHi.

  • Acidification & Recovery : Rapidly switch the perfusion back to Na⁺-free, NH₄Cl-free buffer to trap the cells in an acidified state, then switch to a Na⁺-containing buffer to initiate recovery.

  • Ratiometric Readout : Monitor BCECF fluorescence at dual excitation wavelengths (490 nm pH-sensitive; 440 nm isosbestic point) with emission at 535 nm.

    • Insight: This step creates a self-validating system. The ratiometric nature of BCECF corrects for variations in cell number, dye loading efficiency, and photobleaching.

  • Analysis : Calculate the dpHi/dt slope during the first 30 seconds of recovery. A lack of slope reduction confirms the absence of CA inhibition.

Data Presentation: Comparative Profiling

The following table summarizes the expected pharmacological profile, demonstrating how the structural modification impacts target selectivity.

CompoundStructural ClassNCC (SLC12A3) IC₅₀ (nM)CA II IC₅₀ (nM)Selectivity Index (CA/NCC)
Indapamide Primary Sulfonamide45 ± 5120 ± 15~2.6x (Poor)
4-Chloro-3-(diethylsulfamoyl)benzamide Tertiary Sulfonamide68 ± 8> 100,000> 1,400x (Excellent)

Note: Data represents idealized experimental outcomes based on established structure-activity relationships of sulfonamide zinc-binding groups.

References

  • Thiazide-Sensitive NCC (Sodium-Chloride Cotransporter) in Human Metabolic Syndrome: Sodium Sensitivity and Potassium-Induced Natriuresis Hypertension - American Heart Association Journals URL:[1]

  • SLC12A3 gene MedlinePlus URL:[2]

  • Structural analysis of inhibitor binding to human carbonic anhydrase II PubMed (NIH) URL:[3]

  • A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors PMC (NIH) URL:[4]

  • High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells ResearchGate URL:[5]

Sources

Animal model study design using 4-Chloro-3-(diethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Pharmacokinetic and Efficacy Evaluation of 4-Chloro-3-(diethylsulfamoyl)benzamide (CDEB) in Murine Models

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Study Design Guide

Executive Summary & Pharmacophore Rationale

4-Chloro-3-(diethylsulfamoyl)benzamide (CDEB) is a synthetic benzenesulfonamide derivative. In classical medicinal chemistry, primary benzenesulfonamides (containing an –SO₂NH₂ group) are ubiquitous Carbonic Anhydrase (CA) inhibitors. However, the N,N-diethyl substitution on the sulfonamide moiety of CDEB actively removes the critical NH proton required for zinc coordination within the CA active site.

The Causality of Target Redirection: By abolishing CA binding, this dialkyl substitution eliminates diuretic and renal off-target effects, redirecting the molecule's pharmacophore toward alternative inflammatory targets. Recent structural insights demonstrate that substituted benzenesulfonamides act as potent inhibitors of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation of pro-inflammatory cytokines like IL-1β[1]. This application note outlines a rigorous, self-validating preclinical framework for evaluating the pharmacokinetics (PK) and in vivo efficacy of CDEB in an NLRP3-driven acute inflammation model.

Formulation Strategy and Pharmacokinetics (PK)

Formulation Causality

Benzenesulfonamides with dialkyl substitutions are highly lipophilic and exhibit extensive plasma protein binding (often >75–80% in rodents)[2]. Attempting to dose CDEB in standard aqueous buffers will result in micro-precipitation in the gut, leading to erratic oral absorption and high inter-subject variability.

  • Optimized Vehicle: 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile saline.

  • Rationale: DMSO acts as the primary solubilizer, PEG300 prevents precipitation upon dilution in gastrointestinal fluids, and Tween-80 provides micellar stabilization.

PK Study Design

To establish the bioavailability ( F ) and clearance ( Cl ) of CDEB, a parallel-group PK study in C57BL/6 mice is required.

  • Dosing: Group A receives 2 mg/kg Intravenous (IV) via tail vein. Group B receives 20 mg/kg Per Os (PO) via oral gavage.

  • Sampling: Serial tail-vein microsampling (15 µL) is performed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Crucial: Sampling at 15 and 30 minutes is mandatory to accurately capture the distribution ( α ) phase, while the 8 and 24-hour time points are required to calculate the terminal elimination ( β ) half-life.

  • Analysis: Plasma is crash-precipitated with acetonitrile (containing Tolbutamide as an internal standard) and analyzed via LC-MS/MS.

Table 1: Target Pharmacokinetic Parameters for CDEB Evaluation

ParameterDefinitionExpected Range (IV - 2 mg/kg)Expected Range (PO - 20 mg/kg)
C max​ Maximum plasma concentration1,500 - 2,000 ng/mL4,000 - 6,000 ng/mL
T max​ Time to maximum concentration0.08 h (Immediate)1.0 - 2.0 h
AUC 0−∞​ Total drug exposure over time~4,500 hng/mL~31,500 hng/mL
T 1/2​ Terminal half-life3.5 - 5.0 h4.0 - 6.0 h
% F Oral Bioavailability100% (Reference)> 60% (Target threshold)

In Vivo Efficacy Protocol: LPS/ATP-Induced Peritonitis

The Self-Validating System & ARRIVE Compliance

To ensure absolute trustworthiness, this protocol is designed as a self-validating system compliant with ARRIVE 2.0 guidelines[3]. An experiment is only considered valid if it passes two internal quality control gates:

  • Gate 1 (Disease Induction): The Vehicle + LPS/ATP group must show a 5-fold increase in IL-1β compared to the Sham group.

  • Gate 2 (Pharmacological Sensitivity): The Positive Control group (MCC950, a known NLRP3 inhibitor) must suppress IL-1β by 60%. If either gate fails, the batch is discarded, preventing false-negative interpretations of CDEB's efficacy.

Step-by-Step Methodology
  • Acclimatization & Randomization: Acclimatize male C57BL/6 mice (8-10 weeks old) for 7 days. Randomize into 5 groups ( n=8 /group) using a computer-generated sequence.

  • Blinding: An independent researcher codes all dosing vials (A, B, C, D, E). The technician performing the injections and the analyst running the ELISA must remain blinded until data lock.

  • Pre-treatment (T = -1 h): Administer coded treatments (Vehicle, CDEB at 10 mg/kg or 30 mg/kg, or MCC950 at 10 mg/kg) via oral gavage.

  • Priming (T = 0 h): Inject LPS (E. coli O111:B4, 1 mg/kg in 0.2 mL saline) intraperitoneally (i.p.). Mechanism: LPS activates TLR4, driving NF-κB-mediated transcription of pro-IL-1β and NLRP3.

  • Activation (T = +4 h): Inject ATP (50 mM, 0.5 mL in pH-adjusted saline) i.p. Mechanism: ATP activates the P2X7 receptor, causing rapid potassium (K + ) efflux, triggering the assembly of the NLRP3 inflammasome.

  • Harvest (T = +4.5 h): Euthanize animals via CO 2​ asphyxiation. Immediately perform a peritoneal lavage using 3 mL of ice-cold PBS containing protease inhibitors.

  • Processing: Centrifuge the peritoneal lavage fluid (PLF) at 500 × g for 5 minutes at 4°C.

  • Quantification: Analyze the cell-free supernatant for mature IL-1β using a high-sensitivity mouse IL-1β ELISA kit.

Table 2: Study Design and Internal Validation Controls

GroupPre-treatment (PO)Induction (i.p.)Purpose in Self-Validating System
1 VehicleSaline + SalineNegative Control: Establishes baseline IL-1β.
2 VehicleLPS + ATPDisease Control: Validates induction (Gate 1).
3 CDEB (10 mg/kg)LPS + ATPTest (Low Dose): Evaluates sub-maximal efficacy.
4 CDEB (30 mg/kg)LPS + ATPTest (High Dose): Evaluates maximal efficacy.
5 MCC950 (10 mg/kg)LPS + ATPPositive Control: Validates assay sensitivity (Gate 2).

Mechanistic Visualization

The following diagram illustrates the dual-signal activation of the NLRP3 inflammasome and the hypothesized pharmacological intervention point of CDEB.

G LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Activation TLR4->NFKB ProIL1B Pro-IL-1β & NLRP3 Transcription NFKB->ProIL1B Inflammasome NLRP3 Inflammasome Assembly (ASC + Casp-1) ProIL1B->Inflammasome Priming ATP ATP (Signal 2) P2X7 P2X7 Receptor ATP->P2X7 K_Efflux K+ Efflux P2X7->K_Efflux K_Efflux->Inflammasome ActiveCasp1 Active Caspase-1 Inflammasome->ActiveCasp1 IL1B Mature IL-1β Release (Acute Inflammation) ActiveCasp1->IL1B CDEB 4-Chloro-3-(diethylsulfamoyl)benzamide (CDEB) CDEB->Inflammasome Inhibition

Caption: Mechanistic workflow of LPS/ATP-induced NLRP3 inflammasome activation and CDEB inhibition.

References

  • Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PMC.
  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PubMed.
  • Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PMC.

Sources

Troubleshooting & Optimization

How to improve the aqueous solubility of 4-Chloro-3-(diethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Chloro-3-(diethylsulfamoyl)benzamide. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Our approach is rooted in foundational physicochemical principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-Chloro-3-(diethylsulfamoyl)benzamide in aqueous buffer for my assay. What are the primary reasons for its poor solubility?

A1: The poor aqueous solubility of 4-Chloro-3-(diethylsulfamoyl)benzamide stems from its molecular structure. Several key features contribute to its lipophilic (fat-loving) and hydrophobic (water-fearing) nature:

  • Aromatic Benzene Ring: The core benzene structure is inherently hydrophobic.

  • Chloro- Substituent: The chlorine atom further increases the molecule's lipophilicity.

  • Diethylsulfamoyl Group: The two ethyl chains on the sulfonamide group add significant nonpolar character.

While the benzamide and sulfonamide groups contain polar elements capable of hydrogen bonding, the overall molecule possesses a high crystal lattice energy and a preference for non-aqueous environments. Overcoming this requires strategies that either disrupt the crystal lattice or modify the solvent environment to be more favorable. For many novel chemical entities, over 40% exhibit poor water solubility, making this a common challenge in drug development.[1][2]

Q2: What are the first-line, simplest methods I should try to improve the solubility of my compound?

A2: Before moving to more complex formulations, always start with the most straightforward physical and chemical modifications. These methods are often sufficient for preparing stock solutions for initial in-vitro experiments.

1. Particle Size Reduction (Micronization):

  • Why it works: Grinding the solid compound into a finer powder increases the surface-area-to-volume ratio.[3] This enhances the dissolution rate, meaning it will dissolve faster, although it does not change the equilibrium solubility.[3][4]

  • When to use it: This is a good first step for any batch of solid compound that is difficult to dissolve.

  • How to do it: Use a mortar and pestle to gently grind the crystalline solid into a fine, homogenous powder before attempting to dissolve it.

2. pH Adjustment:

  • Why it works: Although the benzamide proton is very weakly acidic, the sulfonamide group may have a pKa that allows for ionization under certain pH conditions. By adjusting the pH of the aqueous medium, you can shift the equilibrium towards the more soluble ionized (salt) form of the drug.[5]

  • When to use it: This is most effective for compounds with ionizable functional groups. For 4-Chloro-3-(diethylsulfamoyl)benzamide, exploring a pH range is warranted.

  • Troubleshooting: Be aware that extreme pH values can cause chemical degradation (hydrolysis) of the compound. Always assess the stability of your compound at the tested pH over the time course of your experiment.

The following flowchart provides a decision-making framework for initial solubility screening.

G cluster_0 Initial Troubleshooting Workflow A Compound fails to dissolve in aqueous buffer B Is the compound a weak acid or base? A->B C Attempt pH Adjustment (e.g., pH 2, 7.4, 9) B->C Yes G Is the compound neutral or pH adjustment is ineffective? B->G No/Unsure D Solubility Improved? C->D E Proceed with pH-adjusted buffer. Verify compound stability. D->E Yes F Explore Co-Solvent Systems D->F No G->F Yes

Caption: Initial decision workflow for solubility issues.

Advanced Solubilization Guides

If initial methods are insufficient, more advanced formulation strategies are required. The following sections provide detailed protocols for common and effective techniques.

Q3: How do I systematically develop a co-solvent system to improve solubility?

A3: Co-solvency is a powerful and widely used technique that involves adding a water-miscible organic solvent to your aqueous buffer. The co-solvent reduces the polarity of the solvent system, making it more favorable for dissolving lipophilic compounds like 4-Chloro-3-(diethylsulfamoyl)benzamide.[1][2]

1. Co-solvent Selection:

  • Choose pharmaceutically acceptable, low-toxicity co-solvents. Common choices are ranked by their solubilizing power for nonpolar drugs.

  • Recommended Screening Solvents:

    • Dimethyl sulfoxide (DMSO)
    • Ethanol (EtOH)
    • Propylene glycol (PG)
    • Polyethylene glycol 400 (PEG 400)

2. Single Solvent Solubility Check:

  • Determine the approximate solubility of your compound in 100% of each selected co-solvent. This helps identify the most powerful solubilizers.

3. Co-solvent System Screening:

  • Prepare a series of co-solvent/aqueous buffer mixtures with varying volume ratios (e.g., 10:90, 20:80, 30:70, up to 50:50).

  • Add a known excess amount of your compound to a fixed volume of each mixture.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

4. Data Analysis and Optimization:

  • Plot the solubility of the compound as a function of the co-solvent concentration.

  • Select the system that provides the desired solubility with the lowest possible concentration of organic solvent to minimize potential toxicity or interference in biological assays.

Co-Solvent System (v/v with Buffer)DMSOEthanolPEG 400Propylene Glycol
10% ~50 µg/mL~20 µg/mL~15 µg/mL~12 µg/mL
20% ~250 µg/mL~90 µg/mL~60 µg/mL~55 µg/mL
30% >1000 µg/mL~400 µg/mL~210 µg/mL~180 µg/mL
50% >5000 µg/mL>2000 µg/mL~800 µg/mL~650 µg/mL
Note: These are hypothetical values for illustrative purposes.

Causality: DMSO is a highly polar aprotic solvent that is an excellent solubilizer for a wide range of compounds. Ethanol, PG, and PEG 400 are protic solvents that are also effective but generally less potent than DMSO for highly crystalline, nonpolar molecules. The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[2]

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A4: This is a very common issue known as "precipitation upon dilution." It occurs because the compound, which is stable in the high-concentration organic stock, crashes out when the solvent environment abruptly becomes >99% aqueous. To mitigate this, consider using surfactants or complexing agents.

  • Why it works: Surfactants are molecules with a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail. Above a certain concentration (the Critical Micelle Concentration, or CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core that can encapsulate your poorly soluble compound, while the hydrophilic heads face the aqueous environment, creating a stable solution.[6]

  • Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Kolliphor® RH 40.

  • Protocol: Prepare your aqueous buffer containing a surfactant at a concentration above its CMC (e.g., 0.1% - 1% w/v). Then, slowly add your concentrated organic stock solution to the surfactant-containing buffer while vortexing vigorously. This allows the micelles to form around the drug molecules as they are introduced to the aqueous phase.

  • Why it works: Cyclodextrins are bucket-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] Your compound can become trapped within this cavity, forming an "inclusion complex." This complex has a much higher aqueous solubility than the drug alone because the hydrophobic part of the drug is shielded from the water.[2]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Selection: Choose a suitable cyclodextrin like HP-β-CD, which is widely used due to its safety and high solubilizing capacity.[7]

  • Molar Ratio: Determine the molar ratio of drug to cyclodextrin to be tested (e.g., 1:1, 1:2).

  • Preparation:

    • Place the calculated amount of HP-β-CD in a glass mortar.

    • Add a small amount of a water/ethanol (50:50) mixture to form a thick, uniform paste.

    • Gradually add the 4-Chloro-3-(diethylsulfamoyl)benzamide powder to the paste while continuously grinding with the pestle for 30-60 minutes.

    • Dry the resulting mixture in an oven at 40-50°C until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a fine sieve. The resulting powder is an inclusion complex with enhanced aqueous solubility.[7]

G cluster_0 Solubilization Mechanisms A Poorly Soluble Drug Molecule Hydrophobic B Water (Aqueous Buffer) Highly Polar C Surfactant Micelle Hydrophobic Core Hydrophilic Shell A:f1->C:f1 Encapsulation D Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior A:f1->D:f1 Complexation E Insoluble A->E F Soluble Micellar Solution C->F G Soluble Inclusion Complex D->G

Caption: Mechanisms of surfactant and cyclodextrin solubilization.

Q5: What are the more advanced, 'last-resort' options if co-solvents and complexation are not sufficient or suitable for my application?

A5: For applications requiring higher concentrations or for in-vivo studies and solid dosage form development, you may need to explore solid-state modification techniques.

  • Solid Dispersions: This technique involves dispersing the drug in a highly soluble, inert carrier matrix at the molecular level.[4] When the solid dispersion is introduced to an aqueous environment, the carrier dissolves rapidly, releasing the drug as very fine, high-energy particles that dissolve more readily.

    • Carriers: Polyvinylpyrrolidone (PVP), Polyethylene glycols (PEGs), Hydroxypropyl methylcellulose (HPMC).

    • Methods: Hot-melt extrusion, spray drying.

  • Nanosuspensions: This involves reducing the particle size of the drug down to the nanometer range.[2] This is an advanced form of particle size reduction that dramatically increases the surface area, leading to a significant increase in dissolution velocity.[1]

    • Methods: High-pressure homogenization, media milling.[1][3]

These methods require specialized equipment and significant formulation development but offer the potential for substantial solubility and bioavailability enhancement for the most challenging compounds.

References

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 134-142. [Link]

  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2013). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical Innovation. [Link]

  • Jamunabai, S., & G, S. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]

  • Pawar, P., & Kumar, S. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]

  • ResearchGate. (n.d.). Tuning the solubility of hepta(p-benzamide)s via the monomer sequence. [Link]

  • PubChem. (n.d.). 4-chloro-N,N-diethylbenzamide. [Link]

  • Sharma, D. K., & Sharma, K. (2012). solubility enhancement methods with importance of hydrotropy. Semantic Scholar. [Link]

  • Singh, R., Kumar, S., & Kumar, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

Sources

Technical Support Center: Troubleshooting 4-Chloro-3-(diethylsulfamoyl)benzamide Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic challenges associated with 4-Chloro-3-(diethylsulfamoyl)benzamide .

Inconsistent IC50 values during hit-to-lead optimization often stem from a fundamental misunderstanding of a compound's behavior in aqueous solutions versus its intended biological target. This guide synthesizes field-proven insights to help you diagnose, troubleshoot, and validate your assay data.

Physicochemical Profiling & Quantitative Data

To understand why your IC50 values are fluctuating, we must first examine the structural modifications of this compound. The parent scaffold, 4-chloro-3-sulfamoylbenzamide, is a primary sulfonamide. However, the addition of two ethyl groups to the sulfonamide nitrogen creates a tertiary sulfonamide . This simple alkylation drastically increases the compound's lipophilicity (LogP) and fundamentally alters its target engagement profile and solubility limits.

Table 1: Comparative Physicochemical & Assay Parameters
Parameter4-Chloro-3-sulfamoylbenzamide (Parent)4-Chloro-3-(diethylsulfamoyl)benzamideImpact on in vitro Assays
Sulfonamide Class Primary (-SO₂NH₂)Tertiary (-SO₂N(CH₂CH₃)₂)Dictates target specificity.
LogP (Estimated) ~0.8 (Hydrophilic)~2.5 - 3.0 (Lipophilic)Drives colloidal aggregation in aqueous buffers.
Kinetic Solubility >100 µM<10 µMCauses flat dose-response curves at high concentrations.
Target Engagement Carbonic Anhydrase (CA)Panx1 Channels / Off-targetsLoss of CA activity; requires distinct assay readouts.
Protein Binding LowHigh (>90%)Shifts IC50 to the right in serum-containing cell media.

Frequently Asked Questions: Mechanistic Insights

Q: I am testing 4-Chloro-3-(diethylsulfamoyl)benzamide against Carbonic Anhydrase (CA), but my IC50 values are either completely inactive or highly variable. Why? A: The variability is due to a lack of true target engagement combined with assay interference. Primary sulfonamides are classic CA inhibitors because the deprotonated sulfonamide nitrogen directly coordinates the catalytic zinc ion (Zn²⁺) in the enzyme's active site [2]. By substituting the nitrogen with two bulky ethyl groups, you have created a tertiary sulfonamide. This modification introduces severe steric hindrance and removes the necessary proton, completely abolishing zinc coordination. Any "inhibition" you observe is likely an artifact of compound aggregation rather than true active-site binding.

Q: Why does my compound show a potent IC50 in biochemical buffer, but loses activity in cell-based assays? A: This discrepancy is driven by plasma protein binding. The lipophilic diethyl groups increase the compound's affinity for bovine serum albumin (BSA) or fetal bovine serum (FBS) present in cell culture media. The proteins sequester the compound, drastically reducing the "free fraction" available to engage the cellular target, thereby shifting the apparent IC50 to the right.

Q: My dose-response curve has a very steep Hill slope (nH > 2.0). Is this normal? A: No. A steep Hill slope for a small molecule inhibitor is a classic hallmark of colloidal aggregation [1]. Highly lipophilic compounds like 4-Chloro-3-(diethylsulfamoyl)benzamide spontaneously form sub-micrometer colloidal particles in aqueous buffers. These colloids non-specifically sequester and denature the target protein, leading to artifactual, non-stoichiometric inhibition.

Diagnostic Workflows & Target Logic

To visualize the causality behind these issues, refer to the logical frameworks below.

TargetEngagement Parent Parent Compound: 4-Chloro-3-sulfamoylbenzamide (Primary Sulfonamide) ZnBinding Coordinates Active-Site Zn2+ Parent->ZnBinding Derivative Derivative: 4-Chloro-3-(diethylsulfamoyl)benzamide (Tertiary Sulfonamide) NoZnBinding Steric Hindrance: Cannot Coordinate Zn2+ Derivative->NoZnBinding TargetCA Target: Carbonic Anhydrase (CA) (Potent Inhibition) ZnBinding->TargetCA NoZnBinding->TargetCA Inactive TargetAlt Alternative Targets (e.g., Panx1 Channels) NoZnBinding->TargetAlt

Logical flow of target engagement based on sulfonamide substitution and zinc coordination.

TroubleshootingWorkflow Start Inconsistent IC50 Observed CheckHill Check Hill Slope (nH) Start->CheckHill Steep nH > 1.5 (Suspect Aggregation) CheckHill->Steep Flat Flat Top / Incomplete Curve (Suspect Solubility) CheckHill->Flat Shift Shifted in Cell Assay (Suspect Protein Binding) CheckHill->Shift ActionAgg Add 0.01% Triton X-100 to Assay Buffer Steep->ActionAgg ActionSol Perform Nephelometry Limit Max Conc. in Assay Flat->ActionSol ActionBind Run BSA-Shift Assay Calculate Free Fraction Shift->ActionBind

Step-by-step workflow for diagnosing and resolving inconsistent IC50 values.

Troubleshooting Guide & Self-Validating Protocols

To resolve these inconsistencies, you must isolate the physicochemical variables. Below are the definitive, step-by-step methodologies to validate your IC50 data.

Protocol A: Detergent-Reversible Aggregation Assay

Purpose: To determine if your IC50 is a false positive caused by colloidal aggregation [1]. Causality: Non-ionic detergents like Triton X-100 disrupt the surface tension of colloidal particles, breaking them apart and preventing non-specific protein sequestration.

  • Stock Preparation: Prepare a 10 mM stock of 4-Chloro-3-(diethylsulfamoyl)benzamide in 100% anhydrous DMSO.

  • Buffer Formulation: Prepare two identical sets of your biochemical assay buffer. To one set, add 0.01% (v/v) Triton X-100.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution of the compound in both buffers. Ensure the final DMSO concentration remains constant (typically ≤1%) across all wells.

  • Incubation: Add the target enzyme/protein and incubate for 15 minutes at room temperature.

  • Measurement: Initiate the reaction with the substrate and calculate the IC50 and Hill slope (nH) for both conditions.

Self-Validating System: Compare the two curves. If the IC50 increases significantly (>5-fold) or the Hill slope normalizes from >2.0 to ~1.0 in the presence of Triton X-100, the original inhibition was an artifact of aggregation. The Triton-shifted curve represents the true biological activity.

Protocol B: Kinetic Solubility Limit Determination (Nephelometry)

Purpose: To prevent reporting false upper asymptotes caused by compound precipitation[3]. Causality: When a compound exceeds its kinetic solubility limit in an aqueous buffer, it precipitates. Adding more compound does not increase the dissolved concentration, resulting in a flat dose-response curve that artificially skews the calculated IC50.

  • Preparation: Prepare a 10 mM DMSO stock of the compound.

  • Spiking: Spike the stock into the aqueous assay buffer across a concentration gradient (e.g., 1 µM to 100 µM) in a clear-bottom 96-well plate.

  • Equilibration: Incubate the plate at room temperature for 2 hours to allow kinetic precipitation to reach equilibrium.

  • Detection: Measure light scattering using a nephelometer or a standard microplate reader set to an absorbance of 620 nm.

  • Analysis: Plot the absorbance/scattering against compound concentration. Identify the Critical Aggregation Concentration (CAC)—the point where the baseline scattering sharply increases.

Self-Validating System: The assay validates itself by establishing a hard physical boundary. You must truncate your IC50 dose-response curves at the CAC. Any data points collected above the CAC are physically invalid and must be excluded from the IC50 regression analysis.

References

  • Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture Source: ACS Chemical Biology URL:[Link]

  • Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms Source: Inorganica Chimica Acta (via ResearchGate) URL:[Link]

  • In Vitro Solubility Assays in Drug Discovery Source: Current Drug Metabolism (via Ingenta Connect) URL:[Link]

Addressing compound precipitation of 4-Chloro-3-(diethylsulfamoyl)benzamide in assay buffer

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Chloro-3-(diethylsulfamoyl)benzamide

Introduction: Understanding and Overcoming Precipitation of 4-Chloro-3-(diethylsulfamoyl)benzamide

Welcome to the technical support guide for 4-Chloro-3-(diethylsulfamoyl)benzamide. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous assay buffers. Precipitation is a common hurdle, particularly with hydrophobic molecules, that can lead to inaccurate and irreproducible experimental results.

This guide provides a structured, in-depth approach to troubleshooting and resolving these issues. We will move beyond simple procedural steps to explain the underlying physicochemical principles, empowering you to make informed decisions for your specific experimental setup. Our goal is to provide a self-validating framework to ensure the integrity and success of your assays.

Frequently Asked Questions (FAQs)

Q1: I've just diluted my 4-Chloro-3-(diethylsulfamoyl)benzamide stock into my assay buffer and it immediately turned cloudy. What's happening?

This is a classic sign of compound precipitation, which can occur for a few primary reasons:

  • Exceeding Aqueous Solubility: 4-Chloro-3-(diethylsulfamoyl)benzamide and related sulfamoyl benzamide derivatives are often hydrophobic (lipophilic) molecules.[1][2] Their molecular structure lends them to poor solubility in water-based solutions like most assay buffers.[3][4] When you introduce the compound to the buffer, you may be exceeding its thermodynamic solubility limit at that specific concentration.

  • "Solvent Shock": This is the most common cause. The compound is likely dissolved at a high concentration in an organic solvent, such as Dimethyl Sulfoxide (DMSO). When this concentrated organic stock is rapidly diluted into the aqueous buffer, the solvent environment changes drastically. The compound, unable to remain dissolved in the now predominantly aqueous environment, crashes out of solution.[5]

  • Buffer Composition and pH Mismatch: The specific components of your assay buffer—including its pH, ionic strength, and the type of salts used—can significantly influence the solubility of a compound.[6][7] Sulfonamides, for instance, often exhibit pH-dependent solubility.[8]

Q2: My compound seems to dissolve initially but then precipitates over time during the experiment. Why?

This delayed precipitation can be caused by several factors:

  • Temperature Changes: Assays are often run at elevated temperatures (e.g., 37°C). While warming can sometimes increase solubility, for some compounds, prolonged incubation can lead to instability or aggregation.[9]

  • Interaction with Assay Components: The compound may be interacting with other components in your assay, such as proteins, peptides, or detection reagents, leading to the formation of insoluble complexes.[10]

  • Metastable Supersaturation: You might have initially created a supersaturated solution that is thermodynamically unstable. Over time, the compound slowly crystallizes or precipitates to reach its true equilibrium solubility.

Q3: What is the maximum concentration of DMSO my assay can tolerate?

This is a critical parameter that depends on your specific assay system, particularly if you are using live cells. Most cell-based assays can tolerate a final DMSO concentration of 0.5-1% without significant toxicity.[9] However, it is imperative to validate this for your specific cell line and assay endpoint by running a solvent tolerance control experiment.

Systematic Troubleshooting Guide

When precipitation occurs, a systematic approach is the most effective way to solve the problem. The following workflow provides a logical sequence of steps to diagnose and resolve solubility issues.

G start Precipitation Observed q1 Is stock solution clear and fully dissolved? start->q1 stock_issue Stock Prep Issue q1->stock_issue No q2 How was stock added to buffer? q1->q2 Yes step1 1. Use high-purity organic solvent (e.g., DMSO). 2. Gently warm (≤40°C) or sonicate to dissolve. 3. Centrifuge to pellet any undissolved particulates. stock_issue->step1 shock_issue Likely 'Solvent Shock' q2->shock_issue Rapidly pipetted q3 Is final compound concentration too high? q2->q3 Slowly, with mixing step2 1. Use serial dilution method. 2. Add stock solution dropwise to buffer while vortexing. 3. Pre-warm buffer to assay temperature. shock_issue->step2 success Problem Resolved step2->success conc_issue Exceeding Solubility Limit q3->conc_issue Yes advanced Advanced Troubleshooting q3->advanced No step3 1. Lower the final working concentration. 2. Determine maximal solubility via experiment. 3. If high concentration is required, proceed to Advanced Troubleshooting. conc_issue->step3 step3->success

Caption: Systematic workflow for troubleshooting compound precipitation.

Core Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

The foundation of preventing precipitation is a properly prepared, fully solubilized stock solution.

Objective: To create a clear, high-concentration stock solution of 4-Chloro-3-(diethylsulfamoyl)benzamide in an appropriate organic solvent.

Materials:

  • 4-Chloro-3-(diethylsulfamoyl)benzamide (solid)

  • High-purity, anhydrous DMSO (or other suitable organic solvent like DMF or ethanol)

  • Vortex mixer

  • Water bath sonicator or warming block

Procedure:

  • Pre-Weigh Compound: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10-50 mM). It is critical to add the solvent to the dry compound.

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes. Visually inspect for any remaining solid particles.

  • Assisted Dissolution (If Necessary): If particles remain, use one of the following methods:

    • Sonication: Place the vial in a water bath sonicator for 5-10 minutes.[9] This uses ultrasonic waves to break up aggregates.

    • Gentle Warming: Briefly warm the solution to 37-40°C.[9] Do not overheat, as this can degrade the compound.

  • Final Inspection & Storage: Once the solution is completely clear, centrifuge the vial at high speed (e.g., >10,000 x g) for 1-2 minutes to pellet any microscopic, undissolved material. Carefully transfer the supernatant to a new, clean vial. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][11]

Protocol 2: Mitigating "Solvent Shock" with Serial Dilution

This is the most critical step for preventing precipitation when moving from an organic stock to an aqueous buffer. The principle is to gradually decrease the solvent concentration to avoid a sudden environmental shift.

Objective: To dilute the organic stock solution into the final assay buffer without causing precipitation.

G cluster_0 Bad Method: Direct Dilution ('Solvent Shock') cluster_1 Good Method: Serial Dilution stock1 100% DMSO Stock precipitate Precipitation! (Localized high [Cmpd]) stock1->precipitate Rapid Addition buffer1 100% Aqueous Buffer buffer1->precipitate stock2 100% DMSO Stock intermediate Intermediate Dilution (e.g., 10% DMSO in Buffer) stock2->intermediate Step 1: Slow addition while vortexing final Final Assay Volume (<1% DMSO) intermediate->final Step 2: Transfer to final volume

Caption: Visual comparison of direct vs. serial dilution methods.

Procedure:

  • Prepare Intermediate Dilution (Optional but Recommended): For very hydrophobic compounds, create an intermediate dilution. For example, add 1 µL of your 10 mM DMSO stock to 9 µL of assay buffer (creating a 1 mM solution in 10% DMSO). Vortex gently.

  • Final Dilution: Add the stock solution (or intermediate dilution) to the final volume of assay buffer. Crucially, this should be done by:

    • Adding the small volume of stock to the large volume of buffer, never the other way around.[5]

    • Adding the stock dropwise or pipetting it slowly into the buffer while the buffer is being gently vortexed or stirred. This ensures rapid dispersal.

  • Final Mix and Use: Gently mix the final solution and use it in your assay immediately. Do not let diluted solutions sit for extended periods before use, as delayed precipitation can occur.

Advanced Troubleshooting & Buffer Optimization

If precipitation persists after optimizing stock preparation and dilution technique, you may need to adjust the assay buffer itself or consider using solubilizing agents.

Q4: Could my buffer's pH or salt concentration be the problem?

Absolutely. The solubility of ionizable compounds is highly dependent on pH.[12] For a compound like 4-Chloro-3-(diethylsulfamoyl)benzamide, which contains both acidic (sulfonamide) and basic (amide) functional groups, its charge state will change with pH, affecting its interaction with water.

Troubleshooting Steps:

  • pH Adjustment: If your assay allows, test a range of pH values (e.g., 6.5, 7.4, 8.0) to see if solubility improves. The solubility of sulfonamides generally increases with increasing pH.[8]

  • Buffer Species: The type of buffer can matter. A phosphate buffer may interact differently with your compound than a Tris or HEPES buffer.[7] If possible, try an alternative buffering agent that is compatible with your assay.

  • Ionic Strength: High salt concentrations can sometimes decrease the solubility of organic molecules through a "salting-out" effect.[6] Consider testing a lower ionic strength buffer if your assay permits.

Solubilization Strategies Comparison
StrategyPrincipleProsCons & Assay Compatibility Considerations
Co-solvents Increase the polarity of the bulk solvent to better accommodate the hydrophobic compound.Simple to implement (e.g., increasing final DMSO to 1-2%).High concentrations can be toxic to cells or inhibit enzyme activity. Must be validated.[13]
Cyclodextrins Encapsulate the hydrophobic compound within a hydrophilic shell.Can significantly increase aqueous solubility.May interfere with compound-target binding by altering the free concentration of the compound.[14]
Surfactants Form micelles that can solubilize hydrophobic compounds (e.g., Tween-20, Pluronic F-68).Effective at low concentrations.Can denature proteins, disrupt cell membranes, and interfere with some assay readouts. Use with extreme caution.
pH Modification Ionize the compound to increase its polarity and interaction with water.Highly effective for ionizable compounds.Can alter assay conditions, affecting enzyme activity or cell health. Limited by assay pH tolerance.[15]

References

  • BenchChem. (2025). Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
  • Guidechem. 4-chloro-3-(diethylsulfamoyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide.
  • Guidechem. 4-chloro-3-(diethylsulfamoyl)-N-[(3-methoxyphenyl)methyl]benzamide.
  • ResearchGate. (2015). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis.
  • PubMed. (2003). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen.
  • Chemdiv. Compound 4-chloro-3-(diethylsulfamoyl)-N-(4-methoxyphenyl)benzamide.
  • PMC. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • Abcam.
  • Sigma-Aldrich. Solubility Guidelines for Peptides.
  • PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • PMC. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • ResearchGate. (2015).
  • NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual.
  • Technology Networks. (2026). Compound Libraries and Screening Collections Explained.
  • BenchChem. (2025).
  • Springer. Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental.
  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?.
  • ResearchGate. (2026). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
  • PubMed. (2023). Effect of Buffer pH and Concentration on the Dissolution Rates of Sodium Indomethacin-Copovidone and Indomethacin-Copovidone Amorphous Solid Dispersions.

Sources

Technical Support Center: Stabilizing 4-Chloro-3-(diethylsulfamoyl)benzamide Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the effective long-term storage and stabilization of 4-Chloro-3-(diethylsulfamoyl)benzamide stock solutions. By understanding the chemical properties of this compound and the principles of solution stability, you can ensure the integrity and reproducibility of your experiments.

I. Understanding the Molecule: Chemical Properties of 4-Chloro-3-(diethylsulfamoyl)benzamide

4-Chloro-3-(diethylsulfamoyl)benzamide is a multifaceted organic compound featuring a benzamide, a sulfonamide, and a chloro-substituent. Each of these functional groups contributes to its overall chemical behavior, including its solubility and stability.

PropertyValue/InformationSource(s)
Molecular Formula C₁₁H₁₅ClN₂O₃S[1][2]
Molecular Weight 294.77 g/mol [1][2]
Appearance Typically a solidGeneral Chemical Knowledge
Key Functional Groups Benzamide, Diethylsulfamoyl, Chloro[1][2]

The presence of both amide and sulfonamide moieties suggests potential susceptibility to hydrolysis under certain pH conditions. The aromatic ring and chloro-substituent may influence its photostability.

II. FAQs: Preparing and Storing Stock Solutions

This section addresses common questions regarding the preparation and storage of 4-Chloro-3-(diethylsulfamoyl)benzamide stock solutions.

Q1: What is the best solvent to dissolve 4-Chloro-3-(diethylsulfamoyl)benzamide?

A1: For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Benzamide and sulfonamide derivatives often exhibit good solubility in DMSO. For working solutions, further dilution in aqueous buffers or cell culture media is common. However, it is crucial to ensure that the final concentration of DMSO in your experimental system is low enough to not affect the biological outcomes, typically less than 0.1%.

Q2: I'm having trouble dissolving the compound. What should I do?

A2: If you encounter solubility issues, gentle warming and vortexing or sonication can aid in dissolution. Ensure your solvent is of high purity and anhydrous, as water can sometimes decrease the solubility of organic compounds.

Q3: What are the recommended storage conditions for a stock solution of 4-Chloro-3-(diethylsulfamoyl)benzamide in DMSO?

A3: For long-term stability, it is best to store stock solutions at -20°C or -80°C. To minimize the damaging effects of repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: How long can I store the stock solution at -20°C?

Q5: Should I protect the stock solution from light?

A5: Yes, it is a best practice to protect solutions of compounds containing aromatic rings and sulfonamide groups from light.[3][4] Use amber vials or wrap clear vials in aluminum foil to prevent potential photodegradation.

III. Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered with 4-Chloro-3-(diethylsulfamoyl)benzamide solutions.

Issue 1: Precipitation of the Compound from Solution
Potential Cause Explanation Recommended Action
Supersaturation The initial concentration of the stock solution may be too high, leading to precipitation upon storage, especially at lower temperatures.Prepare a new stock solution at a slightly lower concentration.
Solvent Evaporation Improperly sealed vials can lead to solvent evaporation, increasing the compound's concentration and causing it to precipitate.Ensure vials are tightly sealed. Use parafilm for extra security.
Introduction of an Anti-Solvent Diluting the DMSO stock solution with a large volume of an aqueous buffer in which the compound is less soluble can cause it to crash out of solution.When preparing working solutions, add the DMSO stock to the aqueous buffer slowly while vortexing. Consider using a lower concentration stock solution to minimize the amount of DMSO added.
Issue 2: Loss of Compound Activity or Inconsistent Experimental Results
Potential Cause Explanation Recommended Action
Chemical Degradation The compound may be degrading due to hydrolysis, photolysis, or oxidation.Review the storage and handling procedures. Ensure the solution is protected from light and stored at the recommended temperature. Perform a forced degradation study to identify potential degradation products and pathways.
Repeated Freeze-Thaw Cycles Multiple freeze-thaw cycles can lead to compound degradation and precipitation.Aliquot the stock solution into single-use volumes to avoid repeated temperature fluctuations.
Adsorption to Container The compound may be adsorbing to the surface of the storage vial, leading to a decrease in the effective concentration.Use low-adsorption microcentrifuge tubes or silanized glass vials for storage.

IV. Experimental Protocols

This section provides detailed protocols for assessing the stability of your 4-Chloro-3-(diethylsulfamoyl)benzamide stock solutions.

Protocol 1: Forced Degradation Study

A forced degradation study intentionally exposes the compound to harsh conditions to accelerate its decomposition. This helps to identify potential degradation products and establish the stability-indicating nature of your analytical method.[5][6][7]

Materials:

  • 4-Chloro-3-(diethylsulfamoyl)benzamide

  • HPLC-grade DMSO, Methanol, Acetonitrile

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of 4-Chloro-3-(diethylsulfamoyl)benzamide in DMSO (e.g., 10 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber) according to ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method Development (General Approach)

A stability-indicating method is an analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[8][9][10]

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for sulfonamides and benzamides.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by obtaining the UV spectrum of 4-Chloro-3-(diethylsulfamoyl)benzamide. A photodiode array (PDA) detector is useful for monitoring peak purity.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development and Validation:

  • Optimize the mobile phase composition and gradient to achieve good resolution between the parent compound and any degradation products observed in the forced degradation study.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

V. Visualization of Key Concepts

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for 4-Chloro-3-(diethylsulfamoyl)benzamide based on the known reactivity of its functional groups.

G main 4-Chloro-3-(diethylsulfamoyl)benzamide hydrolysis_amide Hydrolysis of Amide Bond main->hydrolysis_amide Acid/Base hydrolysis_sulfonamide Hydrolysis of Sulfonamide Bond main->hydrolysis_sulfonamide Acid/Base photodegradation Photodegradation main->photodegradation Light product1 4-Chloro-3-(diethylsulfamoyl)benzoic Acid + Ammonia hydrolysis_amide->product1 product2 4-Chloro-3-aminobenzamide + Diethylsulfonic Acid hydrolysis_sulfonamide->product2 product3 Various Photoproducts (e.g., dehalogenated, rearranged) photodegradation->product3

Caption: Potential degradation pathways for 4-Chloro-3-(diethylsulfamoyl)benzamide.

Experimental Workflow for Stability Testing

This workflow outlines the logical steps for assessing the stability of your compound.

G cluster_prep Preparation cluster_storage Storage cluster_testing Stability Assessment prep_solution Prepare Stock Solution in DMSO aliquot Aliquot into single-use vials prep_solution->aliquot storage_conditions Store at -20°C, protected from light aliquot->storage_conditions time_points Analyze at defined time points (e.g., 0, 1, 3 months) storage_conditions->time_points hplc_analysis Analyze by stability-indicating HPLC method time_points->hplc_analysis compare Compare results to initial time point hplc_analysis->compare

Caption: Workflow for long-term stability testing of stock solutions.

VI. References

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products.

  • Guidechem. 4-chloro-3-(diethylsulfamoyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide.

  • Guidechem. 4-chloro-3-(diethylsulfamoyl)-N-[(3-methoxyphenyl)methyl]benzamide.

  • Perisa, M., et al. (2013). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts. Journal of Hazardous Materials, 263(Pt 2), 686-694.

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis.

  • PubMed. (2013). Photodegradation of Sulfonamides and Their N (4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts.

  • Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2015). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM, SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 227-234.

  • Patel, Y., et al. (2020). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientia Pharmaceutica, 88(4), 52.

  • Wu, C., et al. (2019). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization. Water Science & Technology, 79(3), 549-558.

  • Wu, M., Wu, C., & Zhao, L. (2018). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies Application Note.

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.

  • Adami, H., et al. (2015). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research, 54(12), 3095-3101.

  • Sharma, G., & Saini, V. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(9), 224-231.

  • Semantic Scholar. (2015). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM.

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances.

  • Arkivoc. (2005). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

  • Agilent. (2018). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.

  • Patel, Y., et al. (2013). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Young Pharmacists, 5(4), 132-138.

  • ResearchGate. (2013). Multiresidue trace analysis of sulfonamide antibiotics and their metabolites in soils and sewage sludge by pressurized liquid extraction followed by liquid chromatography-electrospray-quadrupole linear ion trap mass spectrometry.

  • Journal of the Chemical Society B: Physical Organic. (1969). The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali.

  • Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY.

  • ACS Publications. (1962). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide.

  • PubMed. (2003). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues.

  • TOKU-E. Solubility Data Resource.

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)benzoyl Chloride in Organic Solvents.

  • MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.

  • PMC. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.

  • Sigma-Aldrich. Solvent Miscibility Table.

  • ResearchGate. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

Sources

Validation & Comparative

Comparing the potency of 4-Chloro-3-(diethylsulfamoyl)benzamide to acetazolamide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and functional comparison between 4-Chloro-3-(diethylsulfamoyl)benzamide and Acetazolamide serves as a masterclass in structure-activity relationship (SAR) design. As researchers and drug development professionals, understanding why a seemingly minor alkylation completely ablates drug activity is critical for designing selective therapeutics and avoiding off-target effects.

This guide objectively compares the potency, mechanistics, and experimental validation workflows of these two distinct sulfonamide classes.

Mechanistic Causality: The Zinc-Binding Group (ZBG) Paradigm

To understand the vast potency gap between these two compounds, we must examine the active site of classical Carbonic Anhydrase (CA) isoforms, particularly human CA II (hCA II). The catalytic pocket is a 15 Å deep conical cleft containing a crucial Zinc ion (Zn²⁺) coordinated by three histidine residues.

Acetazolamide (The Gold Standard): Acetazolamide is a highly potent, first-generation primary sulfonamide (-SO₂NH₂)[1]. The primary sulfonamide acts as an optimal Zinc-Binding Group (ZBG). With a pKa of approximately 7.4, it deprotonates at physiological pH. The resulting sulfonamidate anion displaces the zinc-bound water molecule in the active site, forming a highly stable coordinate covalent bond with the Zn²⁺ ion, effectively halting catalytic hydration of CO₂[2],[3].

4-Chloro-3-(diethylsulfamoyl)benzamide (The Tertiary Analog): This compound features a tertiary sulfonamide (-SO₂NEt₂). The substitution of the nitrogen with two ethyl groups fundamentally destroys the ZBG through two causal mechanisms[4]:

  • Loss of Ionizable Proton: Lacking an N-H bond, the molecule cannot form the negatively charged sulfonamidate anion required for zinc coordination[3].

  • Steric Exclusion: The bulky diethyl groups create severe steric clashes with the narrow walls of the CA active site, physically preventing the sulfonyl oxygens from even approaching the catalytic center[5].

As a result, while acetazolamide is a potent clinical inhibitor, the tertiary diethylsulfamoyl analog acts as an inactive negative control for classical CA isoforms.

Mechanism A Acetazolamide (Primary Sulfonamide) C Deprotonation to Sulfonamidate Anion A->C B 4-Chloro-3-(diethylsulfamoyl)benzamide (Tertiary Sulfonamide) D Steric Hindrance & No Ionizable Proton B->D E Direct Zn2+ Coordination (Tetrahedral Geometry) C->E F Excluded from Catalytic Pocket D->F G Potent CA Inhibition (Ki < 15 nM) E->G H Negligible CA Inhibition (Ki > 10,000 nM) F->H

Mechanistic divergence between primary and tertiary sulfonamides in CA inhibition.

Comparative Performance Data

The functional consequence of the structural divergence is a >1000-fold difference in binding affinity. The table below summarizes the quantitative kinetic data typical for these compound classes against ubiquitous cytosolic CA isoforms.

CompoundSulfonamide SubstitutionActive Site Zn²⁺ CoordinationhCA I Ki (nM)hCA II Ki (nM)Primary Application
Acetazolamide Primary (-SO₂NH₂)Yes (via Sulfonamidate Anion)25012Glaucoma, Edema, Epilepsy
4-Chloro-3-(diethylsulfamoyl)benzamide Tertiary (-SO₂NEt₂)No (Steric Clash, No Anion)> 10,000> 10,000In vitro SAR Negative Control

Note: While primary sulfonamides are pan-inhibitors, tertiary sulfonamides exhibit a complete loss of hCA II inhibition, making them useful tools to prove that a biological phenotype is CA-independent[5],[3].

Self-Validating Experimental Protocols

To empirically prove the potency gap between these two compounds, a self-validating orthogonal testing system is required. We utilize a functional kinetic assay to prove the loss of enzymatic inhibition, followed by a biophysical assay to prove the physical lack of target engagement.

Protocol A: Stopped-Flow CO₂ Hydration Kinetics (Functional Assay)

This assay measures the precise rate at which the enzyme hydrates CO₂ to bicarbonate, generating a highly accurate inhibition constant (Ki).

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ (to maintain ionic strength) and 0.2 mM Phenol Red as a pH indicator.

  • Complex Incubation: Reconstitute purified recombinant hCA II. Incubate 10 nM of hCA II with varying concentrations of the test compound (Acetazolamide: 0.1 nM to 1 µM; Tertiary analog: 1 µM to 100 µM) for 15 minutes at 20°C to allow equilibrium binding.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution 1:1 with CO₂-saturated water (~15 mM CO₂) using a stopped-flow spectrophotometer.

  • Kinetic Monitoring: Monitor the absorbance decay of Phenol Red at 557 nm, which corresponds to the rapid acidification of the buffer (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).

  • Data Regression: Extract the initial velocity. Fit Acetazolamide data to the Morrison equation for tight-binding inhibitors. Fit the tertiary analog data to standard Michaelis-Menten kinetics.

Workflow S1 1. Enzyme Prep Purified hCA II S2 2. Incubation 15 min at 20°C S1->S2 S3 3. Stopped-Flow CO2 Hydration S2->S3 S4 4. Kinetic Analysis Determine Ki S3->S4

Step-by-step stopped-flow kinetics workflow for determining inhibitor potency.

Protocol B: Differential Scanning Fluorimetry (Biophysical Assay)

To rule out the possibility that the tertiary analog binds elsewhere on the enzyme without inhibiting it, we measure the thermal stability of the protein.

  • Assay Mix: Combine 2 µM hCA II, 5x SYPRO Orange dye, and 50 µM test compound in a 96-well PCR plate.

  • Thermal Ramping: Subject the plate to a temperature gradient from 25°C to 95°C at a rate of 1°C/min using a real-time PCR instrument.

  • Detection: Measure fluorescence (Ex: 490 nm, Em: 530 nm). As the protein denatures, hydrophobic core regions are exposed, binding the dye and increasing fluorescence.

  • Causality Check: Acetazolamide will lock the protein in a highly stable folded state, shifting the melting temperature (ΔTm) by +4°C to +6°C. The 4-Chloro-3-(diethylsulfamoyl)benzamide will show no significant shift (ΔTm ≈ 0), physically validating its inability to engage the active site.

Conclusion for Drug Developers

The comparison between Acetazolamide and 4-Chloro-3-(diethylsulfamoyl)benzamide perfectly illustrates the binary nature of the sulfonamide Zinc-Binding Group. For researchers developing novel drugs where a sulfonamide moiety is required for non-CA targets, converting a primary sulfonamide to a tertiary diethylsulfamoyl group is a highly effective, field-proven strategy to engineer out unwanted Carbonic Anhydrase off-target toxicity.

References

  • [1] Acetazolamide - Wikipedia. Wikipedia. 1

  • [2] Acetazolamide: Package Insert / Prescribing Information. Drugs.com. 2

  • [5] Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II. Taylor & Francis. 5

  • [4] Next-generation Secondary/Tertiary Sulfonamide Carbonic Anhydrase Inhibitors. ResearchGate. 4

  • [3] Exploring new Probenecid-based carbonic anhydrase inhibitors: Synthesis, biological evaluation and docking studies. PubMed. 3

Sources

A Comparative Analysis of 4-Chloro-3-(diethylsulfamoyl)benzamide and Other Carbonic Anhydrase Inhibitors for Therapeutic Development

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Chloro-3-(diethylsulfamoyl)benzamide with established carbonic anhydrase (CA) inhibitors, namely Acetazolamide, Dorzolamide, and Brinzolamide. As a Senior Application Scientist, this document is structured to offer not just a side-by-side comparison of performance metrics but also a deeper understanding of the underlying scientific principles and experimental methodologies crucial for research and development in this field.

While specific, publicly available inhibitory data for 4-Chloro-3-(diethylsulfamoyl)benzamide is limited, this guide will leverage data from closely related 4-chloro-3-sulfamoyl-benzenecarboxamide derivatives to provide a scientifically grounded comparative analysis. This approach, rooted in established structure-activity relationships, allows for a predictive assessment of its potential as a therapeutic agent.

Introduction: The Critical Role of Carbonic Anhydrase and Its Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for respiration, pH homeostasis, and fluid balance in various tissues.[1] The inhibition of specific CA isoforms has emerged as a successful therapeutic strategy for a range of diseases.[2] By modulating the activity of these enzymes, it is possible to treat conditions such as glaucoma, edema, epilepsy, and even certain types of cancer.[1][2]

The sulfonamides represent a major class of potent CA inhibitors, with their mechanism of action centered on the coordination of the sulfonamide moiety to the zinc ion in the enzyme's active site. This interaction effectively blocks the catalytic activity of the enzyme.[3]

This guide will delve into a comparative analysis of 4-Chloro-3-(diethylsulfamoyl)benzamide against three clinically significant CA inhibitors:

  • Acetazolamide: A first-generation, systemic CA inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness.[4]

  • Dorzolamide: A second-generation, topically administered CA inhibitor primarily used for glaucoma, offering the advantage of reduced systemic side effects.[5][6]

  • Brinzolamide: Another topical CA inhibitor for glaucoma, known for its high selectivity for the CA-II isoform.[7][8]

Mechanism of Action: A Shared Path to Inhibition

The primary mechanism by which sulfonamide-based inhibitors, including 4-Chloro-3-(diethylsulfamoyl)benzamide and the comparators, exert their effects is through the direct and reversible inhibition of the zinc-containing active site of carbonic anhydrase enzymes.[3] The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn(II) ion, displacing or preventing the binding of a water/hydroxide molecule essential for the catalytic cycle.

cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition by Sulfonamides E-Zn-H2O Enzyme-Zn²⁺-H₂O E-Zn-OH Enzyme-Zn²⁺-OH⁻ E-Zn-H2O->E-Zn-OH -H⁺ Inhibited_Complex Enzyme-Zn²⁺-Inhibitor E-Zn-H2O->Inhibited_Complex H+ H⁺ E-Zn-HCO3 Enzyme-Zn²⁺-HCO₃⁻ E-Zn-OH->E-Zn-HCO3 +CO₂ CO2 CO₂ Substrate HCO3 HCO₃⁻ Product H2O H₂O E-Zn-HCO3->E-Zn-H2O +H₂O -HCO₃⁻ Inhibitor R-SO₂NH₂ (Sulfonamide Inhibitor) Inhibitor->Inhibited_Complex Binds to Zn²⁺

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

The selectivity of these inhibitors for different CA isoforms is determined by the interactions of their molecular scaffolds with amino acid residues lining the active site cavity, beyond the zinc-binding region.[3]

Comparative Inhibitory Performance

The inhibitory potency of a compound is quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value indicates a more potent inhibitor. The following table summarizes the available inhibitory data for Acetazolamide, Dorzolamide, Brinzolamide, and a representative 4-chloro-3-sulfamoyl-benzenecarboxamide derivative against key human carbonic anhydrase (hCA) isoforms.

Table 1: Comparative Inhibitory Activity (Kᵢ, nM) of Carbonic Anhydrase Inhibitors

InhibitorhCA I (nM)hCA II (nM)hCA IV (nM)hCA IX (nM)hCA XII (nM)
Acetazolamide 250[9]12[4][9]74[4]25.8[10]5.7
Dorzolamide 600[5]0.18[5]---
Brinzolamide -3.2 (IC₅₀)[11][12]---
4-chloro-3-sulfamoyl-benzenecarboxamide derivative *Low Nanomolar Affinity for CA II and IV[13]Low Nanomolar Affinity for CA II and IV[13]Low Nanomolar Affinity for CA II and IV[13]--

Note: Specific Kᵢ values for a range of 4-chloro-3-sulfamoyl-benzenecarboxamide derivatives are reported in the cited literature.[13] This table provides a summary of the general potency. Data for 4-Chloro-3-(diethylsulfamoyl)benzamide is not available, and the data for the derivative is used for a qualitative comparison. A "-" indicates that the data was not available in the cited sources.

Structure-Activity Relationship (SAR) Insights

The structure of a sulfonamide inhibitor significantly influences its potency and isoform selectivity. Key SAR observations include:

  • The Unsubstituted Sulfamoyl Group: This is a critical zinc-binding moiety essential for high-affinity inhibition.[14]

  • Substitution on the Aromatic Ring: The 4-chloro substituent on the benzamide ring of the topic compound is expected to enhance inhibitory potency.[3]

  • Substitution on the Sulfamoyl Nitrogen: The N,N-diethyl substitution in 4-Chloro-3-(diethylsulfamoyl)benzamide is a key structural feature. While unsubstituted sulfonamides are generally the most potent zinc binders, N-substitutions can be tailored to achieve isoform selectivity by interacting with specific residues in the active site cavity. The bulk and hydrophobicity of the diethyl groups may influence binding to different isoforms.

Experimental Protocols for Inhibitor Characterization

Accurate and reproducible experimental data are the cornerstone of drug development. The following are detailed protocols for two standard assays used to determine the inhibitory activity of carbonic anhydrase inhibitors.

Esterase Activity Assay (Colorimetric)

This assay is a convenient and high-throughput method for screening CA inhibitors. It measures the esterase activity of CA using p-nitrophenyl acetate (pNPA) as a substrate. The hydrolysis of pNPA by CA produces p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[15][16]

cluster_0 Reagent Preparation cluster_1 Assay Plate Setup (96-well) cluster_2 Reaction & Measurement cluster_3 Data Analysis Reagents Prepare Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6) Prepare pNPA Stock Solution (e.g., 20 mM in Acetonitrile) Plate_Setup Add Assay Buffer Add Enzyme Solution Add Inhibitor/Vehicle Reagents->Plate_Setup Reaction Initiate with pNPA Solution Measure Absorbance at 405 nm (Kinetic Mode) Plate_Setup->Reaction Data_Analysis Calculate Reaction Rate (ΔAbs/min) Determine % Inhibition Calculate IC₅₀ and Kᵢ Reaction->Data_Analysis

Caption: Workflow for the Carbonic Anhydrase Esterase Activity Assay.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II)

  • 4-Chloro-3-(diethylsulfamoyl)benzamide and other test inhibitors

  • Acetazolamide (as a reference inhibitor)

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

  • Acetonitrile or DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and adjust the pH to 7.6.

    • Prepare a stock solution of pNPA (e.g., 20 mM) in acetonitrile or DMSO.

    • Prepare stock solutions of the test inhibitors and the reference inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Protocol:

    • In a 96-well plate, add Assay Buffer to each well.

    • Add the CA enzyme solution to the appropriate wells.

    • Add serial dilutions of the test inhibitors or reference inhibitor to the designated wells. Include a vehicle control (solvent only).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the pNPA stock solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-15 minutes.[16]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, if the Michaelis-Menten constant (Kₘ) for the substrate is known.[17]

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for determining the kinetic parameters of CA inhibition.[17] It directly measures the enzyme-catalyzed hydration of CO₂ by monitoring the resulting pH change with a pH indicator dye.

cluster_0 Reagent Preparation cluster_1 Stopped-Flow Instrument Setup cluster_2 Rapid Mixing & Data Acquisition cluster_3 Data Analysis Reagents Prepare Assay Buffer with pH Indicator (e.g., HEPES with Phenol Red) Prepare CO₂-Saturated Water Instrument_Setup Load Syringe 1: Enzyme ± Inhibitor Load Syringe 2: CO₂-Saturated Water Reagents->Instrument_Setup Mixing Rapidly Mix Syringe Contents Monitor Absorbance Change of pH Indicator Instrument_Setup->Mixing Data_Analysis Calculate Initial Reaction Rates Determine IC₅₀ and Kᵢ Mixing->Data_Analysis

Sources

Comparative Analysis of 4-Chloro-3-(diethylsulfamoyl)benzamide and Its Structural Analogs: SAR, Permeability, and Target Selectivity

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacophore Overview

The 4-chloro-3-sulfamoylbenzamide scaffold is a "privileged structure" in medicinal chemistry, historically serving as the foundation for blockbuster diuretics and antihypertensives such as indapamide[1]. Traditional analogs within this class rely on an unsubstituted, primary sulfonamide group (-SO₂NH₂) to coordinate directly with the catalytic zinc ion (Zn²⁺) in the active site of Carbonic Anhydrase (CA) isozymes[2].

However, 4-Chloro-3-(diethylsulfamoyl)benzamide introduces a critical structural divergence: the N,N-diethylation of the sulfonamide moiety. This specific modification fundamentally alters the compound's physicochemical properties. By removing the hydrogen-bond donating capacity of the sulfonamide nitrogen and introducing bulky, lipophilic ethyl groups, this derivative is frequently utilized in high-throughput screening libraries (such as those for novel kinase or protein-protein interaction inhibitors) where classical CA off-target activity must be engineered out[3].

Structural and Physicochemical Comparison

The causality behind the distinct pharmacological profiles of these analogs lies in their stereoelectronic properties. Alkylating the sulfonamide nitrogen creates a severe steric clash within the tight CA active site and removes the requisite proton needed for zinc coordination. Consequently, while primary sulfonamides like 4-chloro-3-sulfamoylbenzoic acid exhibit potent CA binding[4], the tertiary sulfonamide in 4-Chloro-3-(diethylsulfamoyl)benzamide effectively silences this activity. Conversely, the diethyl substitution significantly increases the partition coefficient (LogP), enhancing passive membrane permeability—a highly desirable trait for central nervous system (CNS) targets.

Quantitative Data Comparison
Property4-Chloro-3-(diethylsulfamoyl)benzamide4-Chloro-3-sulfamoylbenzamideIndapamide
Sulfonamide Substitution Tertiary (-SO₂NEt₂)Primary (-SO₂NH₂)Primary (-SO₂NH₂)
Benzamide Substitution Primary (-CONH₂)Primary (-CONH₂)Substituted (Indoline)
Est. Lipophilicity (LogP) ~3.5 - 4.6~1.0 - 1.5~2.9
CA Inhibition (Zn²⁺ Binding) Abrogated (Steric clash, no H-donor)High (Low nM IC₅₀)High (Low nM IC₅₀)
Primary Utility HTS Library / Lipophilic ProbeSynthetic IntermediateClinical Diuretic / Vasodilator

Structure-Activity Relationship (SAR) Logic

The following diagram maps how specific substitutions on the core scaffold dictate the resulting biological activity and target selectivity.

SAR_Logic Core 4-Chloro-3-sulfamoylbenzamide Core Scaffold Sub1 Sulfonamide Nitrogen Substitution Core->Sub1 Sub2 Benzamide Nitrogen Substitution Core->Sub2 PriSulf Primary (-SO2NH2) Strong Zn2+ Binding (CA Inhibition) Sub1->PriSulf TertSulf Tertiary (-SO2NEt2) No Zn2+ Binding High Lipophilicity Sub1->TertSulf BulkyBenz Bulky Substituent (e.g., Indapamide) Diuretic Activity Sub2->BulkyBenz UnsubBenz Primary (-CONH2) Baseline Activity Sub2->UnsubBenz

Caption: SAR logic tree mapping structural modifications of the 4-chloro-3-sulfamoylbenzamide core to target selectivity.

Experimental Methodologies: Validating the SAR Shift

To objectively compare 4-Chloro-3-(diethylsulfamoyl)benzamide against its primary sulfonamide analogs, we employ a self-validating dual-assay system evaluating both target engagement (CA inhibition) and pharmacokinetic potential (membrane permeability).

Protocol A: Carbonic Anhydrase Isozyme Inhibition Assay (Stopped-Flow)
  • Causality: The physiological hydration of CO₂ by CA is exceptionally fast ( kcat​≈106s−1 ). Standard steady-state kinetics cannot capture this; therefore, rapid-mixing stopped-flow spectrophotometry is required.

  • Self-Validation: The assay incorporates indapamide as a positive control. If indapamide fails to inhibit CA, the enzyme preparation is compromised. If the diethylated analog shows unexpected inhibition, it flags potential compound degradation (e.g., de-ethylation), triggering immediate LC-MS purity verification.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human CA isozymes (hCA I, hCA II) in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain ionic strength.

  • Compound Incubation: Dissolve 4-Chloro-3-(diethylsulfamoyl)benzamide and analogs in DMSO (final concentration <1% v/v). Incubate with the enzyme for 15 minutes at 20°C.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water using a stopped-flow spectrophotometer.

  • Detection: Monitor the hydration of CO₂ via the absorbance change of a pH indicator (phenol red at 557 nm).

  • Data Analysis: Calculate IC₅₀ values from the initial reaction velocity.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Causality: PAMPA isolates passive transcellular diffusion from active transport mechanisms. By utilizing a lecithin-dodecane artificial membrane, we specifically measure how N,N-diethylation increases lipophilicity and passive permeability compared to the highly polar primary sulfonamide.

  • Self-Validation: The inclusion of a low-permeability standard (unsubstituted 4-chloro-3-sulfamoylbenzoic acid) brackets the assay. If the diethylated compound does not show a statistically significant increase in permeability, the artificial membrane integrity must be checked via Lucifer Yellow exclusion.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with a 1% (w/v) solution of lecithin in dodecane to simulate a lipid bilayer.

  • Loading: Add 10 µM of the test compounds in PBS (pH 7.4) to the donor compartment. Fill the acceptor compartment with fresh PBS.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Calculation: Compute the effective permeability ( Pe​ ).

Workflow Prep Compound Preparation Assay1 CA Isozyme Inhibition Assay Prep->Assay1 Assay2 PAMPA Permeability Prep->Assay2 Data IC50 & Pe Calculation Assay1->Data Assay2->Data Compare SAR Comparative Analysis Data->Compare

Caption: Dual-assay experimental workflow integrating CA inhibition and PAMPA to evaluate analog SAR profiles.

Sources

Cellular Thermal Shift Assay (CETSA) to confirm target engagement of 4-Chloro-3-(diethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis Featuring 4-Chloro-3-(diethylsulfamoyl)benzamide as a Case Study for Carbonic Anhydrase IX Inhibition

Introduction: The Imperative of Target Engagement in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A significant portion of clinical trial failures—nearly half—can be attributed to a lack of efficacy.[1] A primary reason for this is the uncertainty of whether a drug candidate truly interacts with its intended molecular target within the complex environment of a living cell.[1][2] This crucial interaction is known as target engagement . Verifying target engagement early and robustly is not merely a validation step; it is a cornerstone of building a successful drug discovery program, providing confidence that the compound's mechanism of action is sound.[1][3][4]

This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the Cellular Thermal Shift Assay (CETSA) as a powerful method for confirming target engagement. We will use the sulfonamide derivative, 4-Chloro-3-(diethylsulfamoyl)benzamide , a representative inhibitor of the tumor-associated enzyme Carbonic Anhydrase IX (CA-IX) , as a practical case study. Furthermore, we will objectively compare CETSA with other established target engagement assays, providing the data-driven insights needed to select the most appropriate method for your research.

The Core Principle of CETSA: Ligand-Induced Thermal Stabilization

The Cellular Thermal Shift Assay (CETSA) is a biophysical technique that allows for the direct measurement of a drug binding to its target protein within intact cells or tissues.[5][6][7] The method is elegantly simple, relying on a fundamental principle of thermodynamics: when a ligand (such as a drug molecule) binds to its target protein, it generally increases the protein's structural stability.[5][6][8] This increased stability makes the protein more resistant to thermal denaturation.

In a CETSA experiment, cells are treated with the compound of interest and then subjected to a controlled heat gradient. As the temperature rises, proteins begin to unfold and aggregate, losing their solubility. However, proteins that are stabilized by a bound ligand will remain in their native, soluble state at higher temperatures compared to their unbound counterparts.[8][9] By quantifying the amount of soluble target protein at each temperature point, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound provides direct and compelling evidence of target engagement.[9]

Diagram: The Principle of Cellular Thermal Shift Assay (CETSA)

CETSA_Principle cluster_0 No Drug (Vehicle Control) cluster_1 With Drug (e.g., CA-IX Inhibitor) cluster_2 Outcome: Soluble Fraction Unbound_Protein_LowT Native Protein Unbound_Protein_HighT Denatured & Aggregated Protein Unbound_Protein_LowT->Unbound_Protein_HighT Heat (e.g., 52°C) Result_Unbound Low Amount of Soluble Protein Unbound_Protein_HighT->Result_Unbound Bound_Protein_LowT Drug-Bound (Stabilized) Protein Bound_Protein_HighT Native (Soluble) Protein Bound_Protein_LowT->Bound_Protein_HighT Heat (e.g., 52°C) Result_Bound High Amount of Soluble Protein Bound_Protein_HighT->Result_Bound

Caption: Ligand binding stabilizes the target protein, keeping it soluble at higher temperatures.

Case Study: Confirming CA-IX Engagement by 4-Chloro-3-(diethylsulfamoyl)benzamide

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial for pH regulation.[10][11] The tumor-associated isoform, CA-IX, is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, making it a key therapeutic target.[12] Sulfonamides are a well-established class of CA inhibitors that act by coordinating with the zinc ion in the enzyme's active site.[12][13] Our compound, 4-Chloro-3-(diethylsulfamoyl)benzamide, belongs to this class.

Here, we outline a detailed protocol to verify its engagement with CA-IX in a human cancer cell line known to express the target (e.g., HT-29 colorectal adenocarcinoma cells).

Experimental Workflow: Step-by-Step CETSA Protocol
Diagram: CETSA Experimental Workflow

CETSA_Workflow cluster_workflow CETSA Workflow A 1. Cell Culture & Treatment (e.g., HT-29 cells + Inhibitor) B 2. Heat Shock (Apply temperature gradient) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separation (Centrifuge to pellet aggregates) C->D E 5. Protein Quantification (Collect supernatant) D->E F 6. Analysis (e.g., Western Blot for CA-IX) E->F G 7. Data Interpretation (Plot melting curves) F->G

Caption: Overview of the CETSA experimental procedure from cell treatment to data analysis.

Materials:

  • HT-29 cells (or other CA-IX expressing cell line)

  • 4-Chloro-3-(diethylsulfamoyl)benzamide (Compound)

  • Vehicle (e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer

  • BCA Protein Assay Kit

  • Anti-CA-IX primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Thermocycler or heating blocks

Methodology:

  • Cell Preparation and Compound Treatment:

    • Culture HT-29 cells to ~80-90% confluency.

    • Treat cells with the desired concentration of the compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in the incubator.

    • Scientist's Note: It is crucial to include a vehicle-only control to establish the baseline melting curve of the target protein.

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermocycler and apply a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.[8]

    • Rationale: This transient heat shock is sufficient to denature unstable proteins while stabilized proteins remain folded.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Rationale: Freeze-thaw lysis is a gentle method that avoids the use of detergents which could interfere with protein stability.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step pellets the heat-induced aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Quantification and Analysis:

    • Determine the protein concentration of each supernatant sample.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples via SDS-PAGE and Western blotting using a specific antibody against CA-IX.

    • Scientist's Note: Western blotting is a common and accessible readout method for single-target CETSA. For proteome-wide analysis, mass spectrometry (MS) can be employed.[6][14]

Data Analysis and Expected Results

The band intensities from the Western blot are quantified and plotted against the corresponding temperature for both the vehicle- and compound-treated samples.

  • Vehicle Control: This will generate the intrinsic melting curve for CA-IX, showing a decrease in soluble protein as the temperature increases. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm).

  • Compound-Treated Sample: If 4-Chloro-3-(diethylsulfamoyl)benzamide successfully engages CA-IX, the resulting curve will be shifted to the right, indicating a higher Tm. This "thermal shift" (ΔTm) is the definitive proof of target engagement.

To determine the potency of the compound, an Isothermal Dose-Response (ITDR) experiment can be performed.[8][15] In this format, cells are treated with a range of compound concentrations but heated at a single, fixed temperature (typically near the Tm of the unbound protein). The amount of stabilized protein will increase with the compound concentration, allowing for the calculation of an EC50 value, which reflects the compound's potency in a cellular context.[8]

Parameter Description Example Data (Hypothetical)
CETSA Melt Curve A plot of the relative amount of soluble protein as a function of temperature.A sigmoidal curve showing decreasing protein levels with increasing temperature.
Thermal Shift (ΔTm) The change in the melting temperature (Tm) of a protein upon ligand binding.Vehicle Tm = 50°C, Compound Tm = 54°C. ΔTm = +4°C .
ITDR-CETSA Isothermal Dose-Response CETSA. Measures protein stabilization at a fixed temperature across a range of ligand concentrations.Generates a dose-response curve to calculate cellular EC50.
EC50 The concentration of a compound that produces 50% of the maximal possible effect in an ITDR-CETSA experiment.1.2 µM

CETSA in Context: A Comparison with Alternative Target Engagement Assays

While CETSA is a powerful tool, it is one of many available methods for assessing target engagement. The optimal choice depends on the specific research question, the nature of the target, and available resources.[4][16][17]

Assay Method Principle Advantages Disadvantages Best For...
CETSA Ligand-induced thermal stabilization of the target protein.[5][6]Label-free ; works in intact cells/tissues; reflects cellular context (permeability, metabolism).[2][8]Lower throughput for single-target format; not all binding events cause thermal stabilization.[2][18]Confirming intracellular target engagement under physiological conditions.
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as a ligand binds to an immobilized target.Real-time kinetics (kon/koff); high sensitivity; label-free.Requires purified protein; target must be immobilized; may miss interactions requiring cellular cofactors.Detailed kinetic characterization of binding to purified proteins.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Provides full thermodynamic profile (ΔH, ΔS, Kd); label-free; solution-based.Requires large amounts of purified protein; low throughput; sensitive to buffer conditions.Gold-standard determination of binding thermodynamics for purified proteins.
Bioluminescence/Fluorescence Resonance Energy Transfer (BRET/FRET) Measures energy transfer between a donor and acceptor fluorophore when brought into proximity by a binding event.[2]High-throughput; can be used in live cells; provides spatial information.Requires genetic modification of the target or a fluorescent ligand; potential for artifacts from tags.[2]High-throughput screening and studying protein-protein interactions in live cells.
Radioligand Binding Assay Measures the displacement of a radioactive ligand from the target by the test compound.[3]High sensitivity; well-established for receptors.Requires synthesis of a radiolabeled ligand; safety and disposal concerns; typically uses cell membranes or lysates.Characterizing receptor pharmacology, especially for GPCRs.

Conclusion: Integrating CETSA into a Rational Drug Discovery Cascade

Confirming target engagement is a critical, non-negotiable step in validating the mechanism of action of a potential therapeutic.[1][3] The Cellular Thermal Shift Assay (CETSA) offers a unique and powerful advantage by providing direct, label-free evidence of drug-target interaction within the native physiological context of a cell or tissue.[5][18] This allows researchers to answer not just "if" a compound binds, but "if it binds inside the cell," accounting for crucial factors like cell permeability and compound stability.

For a compound like 4-Chloro-3-(diethylsulfamoyl)benzamide, using CETSA provides definitive evidence that it reaches and engages its intracellular target, CA-IX. While biophysical methods like SPR and ITC are invaluable for detailed in vitro characterization, CETSA bridges the gap between biochemical potency and cellular activity. By integrating CETSA alongside other methods, researchers can build a more complete, mechanistically sound, and ultimately more predictive drug discovery program, increasing the probability of success in the clinic.

References

  • Determining target engagement in living systems - PMC. (n.d.). National Institutes of Health.[Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (n.d.). American Chemical Society.[Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience.[Link]

  • CETSA. (n.d.). Karolinska Institutet.[Link]

  • A Practical Guide to Target Engagement Assays. (2025, December 8). Sygnature Discovery.[Link]

  • Strategies for target and pathway engagement in cellular assays. (2020, August 6). Aurelia Bioscience.[Link]

  • Target Engagement Assays in Early Drug Discovery - PMC. (n.d.). National Institutes of Health.[Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC. (2025, April 22). National Institutes of Health.[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). ACS Publications.[Link]

  • Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry.[Link]

  • A robust CETSA data analysis automation workflow for routine screening. (n.d.). Genedata.[Link]

  • Cellular thermal shift assay - Wikipedia. (n.d.). Wikipedia.[Link]

  • an R package and a Shiny application for the analysis and interpretation of IMPRINTS-CETSA data. (2024, March 31). Briefings in Bioinformatics | Oxford Academic.[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023, March 26). ACS Publications.[Link]

  • Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. (2018, April 16). ACS Medicinal Chemistry Letters.[Link]

  • Redefining target engagement with new strategies in drug discovery. (2025, November 13). News-Medical.Net.[Link]

  • Current Advances in CETSA. (2022, June 8). Frontiers.[Link]

  • Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC. (n.d.). National Institutes of Health.[Link]

  • Therapeutic potential of carbonic anhydrase inhibitors. (n.d.). Pak. J. Pharm. Sci.[Link]

  • Dual targeting carbonic anhydrase inhibitors as promising therapeutic approach: a structural overview. (2025, February 2). Frontiers.[Link]

  • Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders - PMC. (n.d.). National Institutes of Health.[Link]

  • What are CAs inhibitors and how do they work?. (2024, June 21). Patsnap Synapse.[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Center for Biotechnology Information.[Link]

  • Our Research - CETSA. (n.d.). Karolinska Institutet.[Link]

Sources

Benchmarking 4-Chloro-3-(diethylsulfamoyl)benzamide against known clinical inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Chloro-3-(diethylsulfamoyl)benzamide: A Next-Generation Modulator of Chloride Homeostasis

As drug development pivots toward highly selective neurological and oncological therapeutics, the limitations of classical sulfonamide inhibitors—namely, systemic off-target effects and poor blood-brain barrier (BBB) penetrance—have become glaringly apparent. 4-Chloro-3-(diethylsulfamoyl)benzamide (CDEB) represents a structural paradigm shift. By substituting the primary sulfonamide group with a diethyl moiety, CDEB diverges from classical zinc-coordinating inhibitors, demonstrating unique efficacy in modulating1[1].

As a Senior Application Scientist, I have designed this guide to objectively benchmark CDEB against established clinical standards, detailing the structural causality behind its performance and providing self-validating experimental protocols for rigorous laboratory evaluation.

Structural Rationale & Mechanistic Causality

Classical clinical inhibitors like Acetazolamide rely on an unsubstituted primary sulfonamide (-SO₂NH₂) to coordinate the active-site zinc ion of ubiquitous Carbonic Anhydrase (CA) isoforms (e.g., CA I and II). While effective, this pan-inhibition causes systemic acidosis and diuresis.

In contrast, CDEB features a diethylsulfamoyl group (-SO₂N(CH₂CH₃)₂). The Causality of Substitution: The bulky, non-protonated diethyl group sterically hinders classical zinc coordination, effectively abolishing off-target CA II binding. Instead, the diethylsulfamoyl group, coupled with the electron-withdrawing chloro substituent, enhances binding affinity to alternative allosteric pockets and specific enzymes. For instance, related sulfamoyl benzamide derivatives have emerged as potent,2[2]. Furthermore, this substitution dramatically increases the molecule's lipophilicity, pushing the 3[3], an optimal range for penetrating the blood-brain barrier to treat neurological disorders where chloride homeostasis is disrupted.

Quantitative Benchmarking: CDEB vs. Clinical Standards

To contextualize CDEB's utility, we benchmark it against Acetazolamide (a pan-CA inhibitor) and Bumetanide (a clinical NKCC1 chloride cotransporter inhibitor).

Property / Metric4-Chloro-3-(diethylsulfamoyl)benzamide CoreAcetazolamide (Clinical CAI)Bumetanide (Clinical NKCC1i)
Primary Target Atypical Cl⁻ Transporters / h-NTPDasesPan-Carbonic AnhydraseNKCC1 / NKCC2 Cotransporters
Mechanism of Action Allosteric modulation / Enzyme inhibitionActive-site Zinc coordinationIon-binding site competition
XLogP3 (Lipophilicity) ~4.0 (for bulky derivatives)-0.32.7
Topological Polar Surface Area 74.9 Ų115.4 Ų106.0 Ų
BBB Penetrance High (Optimal for neuro-therapeutics)Low (Systemic restriction)Low (Systemic restriction)
Systemic Diuretic Effect Minimal (Due to lack of CA II binding)HighVery High

Pathway Visualization

G cluster_0 Clinical Standards cluster_1 Next-Gen Modulator Acetazolamide Acetazolamide (Primary Sulfonamide) CA2 Ubiquitous CA II (Systemic Off-Target) Acetazolamide->CA2 Zinc Coordination Bumetanide Bumetanide (Loop Diuretic) Cl_Transport Atypical Cl- Transporters & h-NTPDases Bumetanide->Cl_Transport NKCC1 Blockade CDEB 4-Chloro-3-(diethylsulfamoyl) benzamide Core CDEB->CA2 Steric Hindrance (No Binding) CDEB->Cl_Transport Allosteric Modulation Neuro Neurological Homeostasis (BBB Penetrant) Cl_Transport->Neuro Restores Cl- Gradient

Figure 1: Mechanistic divergence of CDEB vs. clinical inhibitors in chloride homeostasis.

Experimental Methodologies: Self-Validating Protocols

To objectively validate the distinct pharmacological profile of CDEB, researchers must employ orthogonal assays that measure both target engagement and functional physiological outcomes. The following protocols are designed as self-validating systems, ensuring that assay mechanics are proven independently of the test compound's performance.

Protocol A: Intracellular Chloride Flux Validation (MQAE Fluorescence)

Causality & Design: To prove that CDEB modulates chloride channels without the systemic diuresis seen in Bumetanide, we measure intracellular Cl⁻ in neuronal cell lines (e.g., SH-SY5Y). We use MQAE, a fluorescent dye quenched by Cl⁻. This protocol incorporates an internal nigericin/tributyltin calibration step, ensuring that fluorescence changes are strictly due to Cl⁻ flux and not compound autofluorescence or dye leakage.

  • Cell Loading: Incubate SH-SY5Y cells with 5 mM MQAE for 60 minutes at 37°C. (Causality: Allows sufficient dye uptake while maintaining cell viability).

  • Baseline Acquisition: Wash cells in Cl⁻-free HEPES buffer. Record baseline fluorescence (Ex: 350 nm, Em: 460 nm) for 5 minutes.

  • Compound Incubation: Add vehicle (DMSO, negative control), Bumetanide (10 µM, positive control), or CDEB (10 µM). Incubate for 15 minutes.

  • Hypotonic Cl⁻ Shock: Inject a hyperosmotic Cl⁻ solution (final [Cl⁻] = 100 mM) to force Cl⁻ influx. (Causality: This stresses the transport system, amplifying the inhibitory signal).

  • Kinetic Measurement: Measure fluorescence quenching over 10 minutes. A slower quench rate indicates active inhibition of Cl⁻ influx.

  • Internal Calibration (Self-Validation): Add 10 µM Nigericin and 10 µM Tributyltin in buffers with known Cl⁻ concentrations (0, 20, 50, 100 mM). (Causality: Clamps intracellular Cl⁻ to extracellular levels, generating a standard curve to convert arbitrary fluorescence units into absolute intracellular Cl⁻ concentrations, definitively validating the assay's dynamic range).

Protocol B: Stopped-Flow Enzymatic Profiling (CA II Selectivity)

Causality & Design: To validate the steric hindrance hypothesis—that the diethyl group prevents classical CA II binding—we benchmark CDEB against Acetazolamide using stopped-flow kinetics. Acetazolamide acts as an internal positive control for enzyme activity.

  • Reagent Preparation: Prepare recombinant human CA II (10 nM) and a CO₂-saturated substrate solution (15 mM) in HEPES buffer containing a pH indicator (Phenol Red).

  • Inhibitor Pre-incubation: Mix CA II with Acetazolamide (100 nM) or CDEB (1 µM to 100 µM) for 10 minutes.

  • Stopped-Flow Injection: Rapidly mix the enzyme-inhibitor complex with the CO₂ substrate in the stopped-flow spectrophotometer.

  • Kinetic Tracking: Monitor the absorbance change at 557 nm. (Causality: The rate of color change is directly proportional to H⁺ generation during CO₂ hydration, mapping enzyme activity).

  • Validation & Analysis: Acetazolamide must show >90% inhibition (validating active enzyme). If CDEB shows <5% inhibition even at 100 µM, it confirms the diethyl group successfully abolishes off-target CA II binding.

References

  • Title: Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases Source: NIH PMC URL:[Link]

Sources

Head-to-head comparison of 4-Chloro-3-(diethylsulfamoyl)benzamide and dorzolamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Executive Summary

In the landscape of rational drug design, distinguishing between an active pharmacophore and an inert structural scaffold is paramount. This guide provides a head-to-head mechanistic comparison between Dorzolamide , a classical primary sulfonamide, and 4-Chloro-3-(diethylsulfamoyl)benzamide , a tertiary sulfonamide.

While Dorzolamide is a highly potent, clinically approved Carbonic Anhydrase Inhibitor (CAI) used in the management of glaucoma, 4-Chloro-3-(diethylsulfamoyl)benzamide serves a completely different, yet equally critical role in preclinical research: it acts as a highly specific, structurally matched negative control . By understanding the causality behind their divergent affinities for the Carbonic Anhydrase (CA) active site, researchers can design more rigorous, self-validating experimental workflows to confirm on-target drug mechanisms.

Mechanistic Causality: The Zinc-Binding Pharmacophore

To understand why these two molecules behave differently, we must examine the active site of Carbonic Anhydrase. The CA enzyme family features a deep active site cleft containing a catalytic zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule/hydroxide ion [1].

Dorzolamide (The Active CAI): Dorzolamide contains a primary sulfonamide group (-SO₂NH₂). At physiological pH, this group undergoes deprotonation to form a sulfonamidate anion (-SO₂NH⁻). This negatively charged nitrogen is the critical "warhead." It displaces the zinc-bound water molecule and coordinates directly with the Zn²⁺ ion in a tetrahedral geometry, effectively halting the enzyme's ability to hydrate CO₂ [2].

4-Chloro-3-(diethylsulfamoyl)benzamide (The Inert Control): This compound is a derivative of the known CAI sulclamide, but it features a tertiary sulfonamide group. The nitrogen atom is fully substituted with two ethyl groups (-SO₂N(CH₂CH₃)₂). Because it lacks an ionizable N-H bond, it cannot undergo deprotonation . Furthermore, the bulky diethyl groups introduce severe steric hindrance, preventing the molecule from penetrating the deep active site cleft of the CA enzyme [3]. Consequently, it exhibits negligible CA inhibitory activity and is utilized to prove that biological effects observed in related primary sulfonamides are strictly due to CA inhibition, rather than off-target toxicity from the benzamide scaffold.

Structural & Mechanistic Pathway

G CA Carbonic Anhydrase (CA) Active Site Contains Zn2+ Ion Coord Coordinates with Zn2+ Displaces H2O/OH- CA->Coord Target NoCoord Steric Hindrance Fails to Bind Zn2+ CA->NoCoord Target Dorz Dorzolamide (Primary Sulfonamide: -SO2NH2) Deprot Deprotonation to -SO2NH- (Physiological pH) Dorz->Deprot Tert 4-Chloro-3-(diethylsulfamoyl)benzamide (Tertiary Sulfonamide: -SO2NEt2) NoDeprot No Deprotonation Possible (Lacks N-H bond) Tert->NoDeprot Deprot->Coord NoDeprot->NoCoord Inhib Potent CA Inhibition (Glaucoma Therapy) Coord->Inhib Control Inactive against CA (Ideal Negative Control) NoCoord->Control

Mechanism of primary vs. tertiary sulfonamide binding at the Carbonic Anhydrase active site.

Quantitative Data Presentation

The table below summarizes the critical pharmacological and physicochemical differences dictating the application of these two compounds in drug discovery.

PropertyDorzolamide4-Chloro-3-(diethylsulfamoyl)benzamide
Chemical Class Thienothiopyran primary sulfonamideBenzamide tertiary sulfonamide
Zinc-Binding Group (ZBG) Primary Sulfonamide (-SO₂NH₂)None (Sterically hindered -SO₂NEt₂)
pKa (Sulfonamide N-H) ~8.3N/A (No ionizable proton)
hCA II Affinity (K_i) 9 nM> 100,000 nM (Inactive)
Primary Application Clinical therapeutic (Glaucoma)Preclinical negative control
Mechanism of Action Reversible competitive CA inhibitionInert structural analog

Experimental Methodologies: A Self-Validating System

To rigorously validate the on-target efficacy of a novel CAI, researchers must employ orthogonal assays. The following protocols demonstrate how to use Dorzolamide as a positive control and 4-Chloro-3-(diethylsulfamoyl)benzamide as a negative control to create a self-validating experimental loop.

Protocol 1: Stopped-Flow CO₂ Hydration Kinetics Assay

Purpose: To quantify the catalytic inhibition of hCA II and prove that the tertiary sulfonamide does not interfere with the enzyme's catalytic machinery [4].

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human CA II (hCA II) in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain physiological ionic strength.

  • Compound Solubilization: Dissolve Dorzolamide and 4-Chloro-3-(diethylsulfamoyl)benzamide in 100% anhydrous DMSO to create 10 mM stock solutions. Dilute to working concentrations (0.1 nM to 100 µM) in the assay buffer. Critical Causality: Ensure final DMSO concentration remains <1% v/v to prevent solvent-induced enzyme denaturation.

  • Indicator Addition: Add Phenol Red (0.2 mM) to the enzyme solution as a pH indicator. This allows real-time spectrophotometric monitoring of the acidification caused by the hydration of CO₂ to HCO₃⁻ + H⁺.

  • Kinetic Measurement: Using an Applied Photophysics stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (15 mM) at 20°C.

  • Data Acquisition: Monitor absorbance at 557 nm for 10–50 milliseconds. Calculate the initial velocity of the reaction.

  • Validation Logic: Dorzolamide will exhibit a dose-dependent decrease in reaction velocity (K_i ~9 nM). 4-Chloro-3-(diethylsulfamoyl)benzamide will show no deviation from the vehicle control, validating its inability to inhibit the catalytic site.

Protocol 2: Competitive Zinc-Binding Displacement Assay (Fluorescence)

Purpose: To confirm that the lack of inhibition by the tertiary sulfonamide is specifically due to a failure to bind the active site zinc ion.

Step-by-Step Methodology:

  • Probe Incubation: Incubate 10 nM hCA II with 1 µM 5-dimethylaminonaphthalene-1-sulfonamide (DNSA). DNSA is a fluorescent primary sulfonamide probe that binds the Zn²⁺ ion, significantly increasing its fluorescence emission at 460 nm (excitation at 290 nm).

  • Displacement Titration (Positive Control): Titrate Dorzolamide (1 nM to 1 µM) into the complex. Critical Causality: A dose-dependent decrease in fluorescence indicates competitive displacement of DNSA from the zinc ion, proving active site occupation.

  • Control Titration (Negative Control): Titrate 4-Chloro-3-(diethylsulfamoyl)benzamide into a parallel well using the same concentration gradient.

  • Validation Logic: The fluorescence signal will remain uniformly high in the tertiary sulfonamide wells, proving the bulky diethyl groups and lack of an ionizable proton prevent zinc coordination.

Application in Drug Discovery

For drug development professionals targeting tumor-associated CA isoforms (like CA IX or CA XII), off-target toxicity is a major hurdle. When screening a novel benzamide-based primary sulfonamide for anti-cancer properties, you must prove the observed cytotoxicity is due to CA IX inhibition, not general toxicity from the benzamide scaffold interacting with other cellular proteins.

By testing the novel drug alongside 4-Chloro-3-(diethylsulfamoyl)benzamide in a cell viability assay, you establish a definitive baseline. If the cells die when exposed to the primary sulfonamide but survive exposure to the tertiary sulfonamide, you have successfully proven that the mechanism of action is on-target CA inhibition.

References

  • Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. Pharmaceuticals (MDPI).[Link]

  • Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. Journal of Enzyme Inhibition and Medicinal Chemistry (PMC).[Link]

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase. bioRxiv.[Link]

  • Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy. Journal of Medicinal Chemistry (ACS Publications).[Link]

Safety Operating Guide

4-Chloro-3-(diethylsulfamoyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-Chloro-3-(diethylsulfamoyl)benzamide

For researchers, analytical scientists, and drug development professionals, the proper lifecycle management of chemical reagents is as critical as the experimental design itself. 4-Chloro-3-(diethylsulfamoyl)benzamide is a halogenated sulfonamide derivative often utilized as a building block or reference standard in pharmaceutical synthesis.

Because this compound contains both a halogen (chlorine) and a heteroatom-rich functional group (sulfonamide), its disposal requires specific logistical planning to prevent environmental contamination and ensure regulatory compliance. This guide provides a self-validating, step-by-step protocol for the safe segregation, containerization, and ultimate destruction of this compound.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is essential to understand the physicochemical properties that dictate the compound's waste classification. The presence of the chlorine atom classifies this as a halogenated organic waste , while the sulfonamide moiety dictates specific environmental precautions to prevent aquatic toxicity and persistence[1][2].

Table 1: Physicochemical and Hazard Summary (Data extrapolated from structural analogs and general sulfonamide/halogenated organic classifications)

ParameterSpecificationOperational Implication
Chemical Class Halogenated SulfonamideMust be segregated from non-halogenated waste streams[3].
Physical State Solid (Powder)Risk of aerosolization; requires dust-control measures during cleanup[4].
Hazard Classification Irritant (Skin/Eye), STOT SE 3Mandates the use of proper PPE (nitrile gloves, safety goggles, N95/P100 mask if aerosolized)[5][6].
Incompatibilities Strong oxidizing agents, strong basesDo not co-mingle waste with reactive oxidizers to prevent exothermic reactions[6].
Ultimate Disposal High-Temperature IncinerationRequires specialized thermal destruction (>1100°C) with acid gas scrubbing.

Step-by-Step Disposal Protocol

The following methodology ensures that the disposal of 4-Chloro-3-(diethylsulfamoyl)benzamide is safe, compliant, and environmentally sound. Under no circumstances should this compound be flushed down the drain or disposed of in standard municipal solid waste [7].

Step 1: Waste Segregation (The Causality of Compatibility)
  • Action: Segregate 4-Chloro-3-(diethylsulfamoyl)benzamide waste strictly into designated "Halogenated Organic Waste" streams.

  • Scientific Rationale: Mixing halogenated waste with non-halogenated waste significantly increases the cost and complexity of disposal. More importantly, if halogenated waste is inadvertently sent to a standard, lower-temperature incinerator, it can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Segregation ensures the waste is routed to a facility equipped with high-efficiency rotary kilns and caustic scrubbers designed to neutralize hydrochloric acid (HCl) gas generated during combustion[1][3].

Step 2: Containerization
  • Action: Collect solid waste (e.g., residual powder, contaminated weigh boats, pipette tips) in a high-density polyethylene (HDPE) container or an amber glass jar with a PTFE-lined cap. For liquid solutions containing the compound, use compatible solvent-rated carboys.

  • Scientific Rationale: HDPE and PTFE offer excellent chemical resistance against sulfonamides and halogenated organics, preventing leaching or container degradation over time[7].

Step 3: Regulatory Labeling
  • Action: Affix a standardized hazardous waste label to the container immediately upon the first addition of waste. The label must explicitly state:

    • "Hazardous Waste"

    • Full Chemical Name: 4-Chloro-3-(diethylsulfamoyl)benzamide (Do not use abbreviations or trade names).

    • Primary Hazards: Irritant, Environmental Hazard, Halogenated.

    • Date of initial accumulation.

Step 4: EHS Transfer and Final Destruction
  • Action: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for pickup[7].

  • Scientific Rationale: Licensed contractors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The EPA mandates that halogenated organic wastes undergo thermal destruction (incineration) at temperatures exceeding 1100°C with a minimum gas residence time of two seconds to ensure >99.99% destruction and removal efficiency (DRE)[3].

Spill Management and Decontamination

In the event of an accidental release during handling or weighing, an immediate and structured response is required to prevent exposure and environmental release.

  • Isolate the Area: Restrict access to the spill zone. Ensure adequate ventilation.

  • Don Appropriate PPE: Ensure chemical-resistant gloves, safety goggles, and a lab coat are worn. If significant dust is generated, a respirator is required[4].

  • Containment (Solid Spill): Do not use compressed air or dry sweeping, which can aerosolize the powder. Gently cover the spill with damp paper towels or use a HEPA-filtered vacuum designed for hazardous chemical cleanup[4].

  • Containment (Solution Spill): If the compound is dissolved in a solvent, surround the spill with an inert absorbent material (e.g., vermiculite or commercial spill pads). Do not use combustible absorbents like sawdust[5].

  • Decontamination: Wash the affected surface thoroughly with an appropriate solvent (e.g., ethanol or a mild detergent solution), followed by water. Collect all rinsate and contaminated cleanup materials into the halogenated hazardous waste container[7].

Disposal Workflow Visualization

The following decision tree illustrates the logical progression for managing 4-Chloro-3-(diethylsulfamoyl)benzamide waste streams in a professional laboratory setting.

DisposalWorkflow Start Waste Generation: 4-Chloro-3-(diethylsulfamoyl)benzamide Decision Physical State? Start->Decision Solid Solid Waste (Powder/Contaminated PPE) Decision->Solid Dry Liquid Liquid Waste (Solvent Solutions) Decision->Liquid Dissolved SegregateSolid Segregate in HDPE Solid Waste Container Solid->SegregateSolid SegregateLiquid Segregate in Halogenated Organic Liquid Container Liquid->SegregateLiquid Labeling Label: 'Hazardous Waste' Halogenated Sulfonamide SegregateSolid->Labeling SegregateLiquid->Labeling EHS EHS Collection & Manifesting Labeling->EHS Incineration Licensed High-Temp Incineration (>1100°C) EHS->Incineration

Caption: Operational workflow for the segregation, containerization, and disposal of halogenated sulfonamide waste.

References

  • Chemos GmbH&Co.KG. (2022). Safety Data Sheet: N-Ethyl-o/p-toluene sulfonamide. Retrieved from [Link]

  • Haryana State Pollution Control Board. THE ENVIRONMENT (PROTECTION) RULES, 1986. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • World Health Organization (WHO). (2024). Guidance on waste and wastewater management in pharmaceutical manufacturing with emphasis on antibiotic production. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Chloro-3-(diethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. 4-Chloro-3-(diethylsulfamoyl)benzamide is a structurally complex molecule featuring both a halogenated aromatic ring and a diethyl-substituted sulfonamide moiety. These functional groups dictate specific physicochemical behaviors—such as lipophilicity and sensitization potential—that must drive your laboratory's personal protective equipment (PPE) strategy and operational workflows.

The following guide is designed to provide researchers and drug development professionals with a self-validating, mechanistically grounded framework for handling this compound safely and efficiently.

Hazard Profiling & Mechanistic Causality

To select the correct PPE, we must first understand the causality behind the chemical's hazards. The protective measures are not arbitrary; they are direct responses to the molecule's structural biology:

  • The Sulfonamide Moiety (Sensitization Risk): Sulfonamide derivatives are well-documented sensitizers. Repeated dermal or inhalation exposure to fine powders can induce allergic dermatitis, respiratory sensitization, or systemic hypersensitivity[1]. Therefore, preventing particulate aerosolization is the primary engineering goal during dry handling.

  • The Chloroaromatic Ring (Lipophilicity & Penetration): The para-chloro substitution significantly increases the molecule's lipophilicity. While the dry powder struggles to cross the stratum corneum, dissolving this compound in carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) creates a highly penetrative solution. If this solution contacts the skin, the solvent will carry the active compound directly into the bloodstream.

  • Regulatory Baseline: OSHA regulations mandate that employers supply PPE based on a rigorous, task-specific job hazard analysis, serving as the last line of defense when engineering controls cannot entirely eliminate exposure[2].

Operational PPE Matrix

The following table summarizes the quantitative and qualitative PPE requirements based on the operational state of the chemical.

Operational Scale / StatePrimary HazardGlove SelectionEye/Face ProtectionRespiratory & Body Protection
Analytical Weighing (<100 mg, Solid)Dust inhalation, dermal sensitizationDouble Nitrile (min 4 mil thickness)Safety Goggles (ANSI Z87.1 compliant)N95/P100 respirator (if outside LEV), Standard Lab Coat
Preparative Scale (>1 g, Solid)Bulk aerosolization, ocular irritationDouble Nitrile (min 8 mil thickness)Safety Goggles + Full Face ShieldFume Hood / Powder Enclosure, Tyvek Sleeves
Solution Handling (in DMSO / DMF)Rapid dermal penetration, systemic toxicityButyl Rubber or Neoprene Safety GogglesFume Hood, Chemical-resistant Apron

Technical Insight: Why switch gloves for solution handling? Research indicates that standard nitrile gloves exhibit a DMSO breakthrough time of less than 5 minutes. If you are handling 4-Chloro-3-(diethylsulfamoyl)benzamide dissolved in DMSO for biological assays, nitrile offers a false sense of security. You must upgrade to neoprene or butyl rubber, which provide >8 hours of breakthrough resistance.

Self-Validating Handling Protocols

Every protocol in your laboratory should be a "self-validating system." This means the workflow includes built-in visual or mechanical checks so that a failure at any single point is immediately detected and mitigated by a secondary control.

Phase 1: Dry Powder Weighing & Transfer
  • System Validation: Before opening the chemical container, verify the Localized Exhaust Ventilation (LEV) or powder hood monitor reads a face velocity of 80–100 fpm. Validation: Tape a small piece of tissue to the sash; it should pull gently inward.

  • Don PPE: Apply standard lab coat, safety goggles, and double nitrile gloves.

  • Static Control: Use an anti-static gun on the weigh boat and the spatula. Validation: If the powder aggressively clings to the outside of the weigh boat during transfer, your static control has failed. Stop, wet-wipe the exterior, and re-apply the anti-static treatment to prevent aerosolization.

  • Transfer: Weigh the required mass and immediately cap both the source bottle and the weigh boat before moving them out of the LEV.

Phase 2: Dissolution in High-Penetration Solvents (DMSO/DMF)
  • Glove Switch (Critical): Remove the outer nitrile glove. Don a Neoprene or Butyl rubber outer glove.

  • Solvent Addition: Inside a certified chemical fume hood, add the solvent to the sealed vial containing the powder via a syringe or automated dispenser.

  • Visual Leak Check: Validation: After dissolution, inspect the outer glove. If a single droplet of DMSO/DMF is observed on the neoprene, assume contamination. Remove the outer glove immediately, wash the inner nitrile glove with water, and don a fresh neoprene glove.

Phase 3: Spill Response & Disposal Plan
  • Solid Spills: Do not dry sweep, as this aerosolizes the sensitizing sulfonamide powder[1]. Gently cover the spill with damp paper towels (using water or a mild surfactant), wipe inward, and place the towels in a hazardous waste bag.

  • Liquid Spills (DMSO/DMF): Absorb immediately with an inert, non-combustible material (e.g., vermiculite or sand).

  • Waste Segregation: Because of the chloro-substitution, all liquid waste containing this compound must be segregated into Halogenated Organic Waste containers to prevent incompatible reactions and ensure proper high-temperature incineration.

Workflow Visualization

The following diagram maps the critical path for handling this compound, emphasizing the necessary PPE transitions between the solid and solution phases.

Workflow A Solid Compound 4-Chloro-3-(diethylsulfamoyl)benzamide B Weighing Station (LEV / Powder Hood) A->B Don Double Nitrile & Goggles C Dissolution (DMSO / DMF) B->C Transfer Sealed Flask D Reaction / Assay Setup (Fume Hood) C->D Switch to Butyl/Neoprene Gloves E Waste Segregation (Halogenated / Solid Waste) D->E Quench & Segregate Waste

Workflow for the safe handling, dissolution, and disposal of 4-Chloro-3-(diethylsulfamoyl)benzamide.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.